IL-17 modulator 4 sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C81H106N18O14S2 |
|---|---|
Poids moléculaire |
1620.0 g/mol |
Nom IUPAC |
tris(N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide);sulfuric acid |
InChI |
InChI=1S/3C27H34N6O2.2H2O4S/c3*1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4;2*1-5(2,3)4/h3*9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32);2*(H2,1,2,3,4)/t3*25-;;/m000../s1 |
Clé InChI |
YZGHRXJLSMVFKH-HAJPTEGCSA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Interleukin-17 Modulation
Disclaimer: As of December 2025, "IL-17 modulator 4 sulfate" is not a compound described in publicly available scientific literature or databases. Therefore, this document provides a comprehensive technical guide on the established mechanisms of Interleukin-17 (IL-17) modulation, using well-characterized inhibitors as examples. This framework is intended for researchers, scientists, and drug development professionals to understand the core principles of targeting the IL-17 pathway.
Introduction to the IL-17 Signaling Pathway
The Interleukin-17 (IL-17) family of cytokines are key drivers of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The family consists of six members (IL-17A through IL-17F), with IL-17A and IL-17F being the most studied.[3] These cytokines are produced by various immune cells, most notably T helper 17 (Th17) cells.[2][3]
IL-17A, the archetypal member of this family, signals by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits.[4][5] This binding event initiates a downstream signaling cascade that is distinct from many other cytokine families.[6] The receptor-ligand interaction recruits an essential adaptor protein, Act1 (NF-κB activator 1).[4][5] Act1, in turn, associates with TRAF6 (TNF receptor-associated factor 6), leading to its ubiquitination.[4][6] This triggers the activation of downstream pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and C/EBP transcription factors.[6][7] The culmination of this signaling is the robust induction of pro-inflammatory genes, such as cytokines (e.g., IL-6), chemokines (e.g., CXCL8/IL-8), and matrix metalloproteinases, which promote tissue inflammation and neutrophil recruitment.[6][8]
Core Mechanisms of IL-17 Modulation
Therapeutic modulation of the IL-17 pathway is a highly effective strategy for treating IL-17-mediated diseases.[9] The primary approaches involve biologic drugs, specifically monoclonal antibodies, that target either the IL-17A cytokine itself or its receptor subunit, IL-17RA.[1][10]
-
Direct IL-17A Ligand Blockade: This is the mechanism of action for drugs like Secukinumab and Ixekizumab.[2][10] These are monoclonal antibodies that bind with high affinity and specificity to the IL-17A cytokine. This binding sterically hinders IL-17A from interacting with its receptor complex (IL-17RA/IL-17RC), thereby preventing the initiation of the downstream inflammatory cascade.[2][10]
-
IL-17 Receptor Blockade: This approach is exemplified by Brodalumab, a monoclonal antibody that targets the IL-17RA subunit.[2][10] By binding to IL-17RA, Brodalumab prevents multiple IL-17 family members that utilize this subunit (including IL-17A, IL-17F, IL-17C, and IL-17E) from binding and signaling.[10][11] This results in a broader blockade of the IL-17 pathway.
References
- 1. drugs.com [drugs.com]
- 2. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. sinobiological.com [sinobiological.com]
- 6. An Overview of IL-17 Function and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. rupress.org [rupress.org]
- 9. Targeting IL-17 in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emjreviews.com [emjreviews.com]
The Prodrug Approach to Oral IL-17A Modulation: A Technical Overview of IL-17 Modulator 4 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. While biologic therapies targeting the IL-17 pathway have proven effective, the development of orally bioavailable small molecule inhibitors presents a significant therapeutic advantage. This technical guide details the preclinical profile of IL-17 modulator 4 sulfate (B86663), a prodrug designed to deliver the active IL-17 modulator 1. We will explore its mechanism of action, the rationale for the prodrug strategy, and provide an overview of the experimental data and protocols that underscore its potential as an oral therapeutic for IL-17-mediated diseases.
Introduction: Targeting the IL-17 Pathway
The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are central drivers of inflammation in a variety of autoimmune conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A, a homodimeric cytokine, signals through a receptor complex composed of IL-17RA and IL-17RC subunits, leading to the production of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8.[3] This signaling cascade results in the recruitment of neutrophils and other immune cells, perpetuating the inflammatory response.[4]
While monoclonal antibodies that neutralize IL-17A or its receptor have demonstrated significant clinical efficacy, their parenteral administration and potential for immunogenicity have driven the search for orally available small molecule alternatives.[5][6] Small molecule modulators offer the potential for improved patient compliance, more convenient dosing regimens, and the ability to rapidly cease treatment if adverse effects occur.[4]
This document focuses on IL-17 modulator 4 sulfate, a prodrug of the potent and orally active IL-17 modulator 1. The prodrug strategy aims to improve the pharmaceutical properties of the active compound, enhancing its potential for successful oral drug development.
Mechanism of Action: Stabilization of the IL-17A Dimer
The active compound, IL-17 modulator 1, functions as a protein-protein interaction modulator.[7] It binds to a central pocket of the IL-17A homodimer, stabilizing a conformation of the cytokine that is unable to effectively bind to its receptor, IL-17RA.[8] This allosteric modulation prevents the initiation of the downstream signaling cascade that drives inflammation.
The molecular interaction involves the small molecule fitting into a U-shaped pocket at the interface of the two IL-17A monomers.[9] X-ray crystallography of similar small molecules in complex with the IL-17A dimer has revealed key binding interactions that inform the structure-activity relationship and guide the design of potent modulators.[7][10][11]
The Prodrug Strategy: this compound
IL-17 modulator 4 is the sulfate prodrug of IL-17 modulator 1.[11][12][13] This chemical modification is designed to enhance the aqueous solubility and potentially improve the oral bioavailability of the active compound.
Conversion to the Active Form
It is hypothesized that this compound is converted to the active IL-17 modulator 1 in vivo through enzymatic hydrolysis. The sulfate ester is likely cleaved by sulfatase enzymes present in the body, releasing the active parent drug.[14][15][16] This conversion is a critical step for the therapeutic efficacy of the prodrug.
Data Presentation
Physicochemical Properties
| Property | IL-17 Modulator 4 | IL-17 Modulator 1 |
| Molecular Formula | C27H34N6O2 | C27H34N6O2 |
| Molecular Weight | 474.6 g/mol | 474.6 g/mol |
| Solubility (DMSO) | 270 mg/mL (568.9 mM)[12] | Data not available |
In Vitro Efficacy
| Assay | Compound | EC50 | Cell Line |
| IL-8 Secretion Inhibition (IL-17A/TNFα stimulated) | IL-17 Modulator 4 | 14 nM[8] | HEKa (Human Epidermal Keratinocytes, adult) |
In Vivo Pharmacokinetics (Rat Model)
| Parameter | IL-17 Modulator 4 |
| Clearance (CL) | 7.4 mL/min/kg[8] |
| Volume of Distribution (Vss) | 2.6 L/kg[8] |
| Half-life (t½) | 3.7 h[8] |
| Oral Bioavailability (F) | 100%[8] |
Experimental Protocols
Synthesis of IL-17 Modulator 1
The synthesis of IL-17 modulator 1 is detailed in the patent literature (WO2020127685A1) and scientific publications.[4][7] A generalized synthetic scheme is presented below. The synthesis of the sulfate prodrug, this compound, involves an additional sulfation step on the final compound.
Note: For a detailed, step-by-step synthesis protocol, please refer to the primary literature and patent filings.
In Vitro IL-8 Release Assay
This protocol is adapted from established methods for measuring IL-17A-induced IL-8 secretion.[5]
Objective: To determine the potency of IL-17 modulator 1 (derived from the prodrug) in inhibiting IL-17A and TNFα co-stimulated IL-8 secretion from human keratinocytes.
Materials:
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium
-
Recombinant Human IL-17A
-
Recombinant Human TNFα
-
IL-17 Modulator 1 (or IL-17 Modulator 4 for conversion studies)
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate HEKa cells in 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of IL-17 modulator 1 for 1 hour.
-
Stimulation: Add a pre-determined concentration of recombinant human IL-17A and TNFα to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the concentration of IL-17 modulator 1 and determine the EC50 value.
In Vivo Psoriasis-like Skin Inflammation Model (Imiquimod-Induced)
This protocol is based on widely used mouse models of psoriasis that rely on the IL-23/IL-17 axis.[6][9][17]
Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of psoriasis.
Animals:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
Materials:
-
Imiquimod (B1671794) cream (5%)
-
This compound formulated for oral gavage
-
Calipers for ear thickness measurement
-
Psoriasis Area and Severity Index (PASI) scoring criteria
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: Administer this compound or vehicle control orally once or twice daily, starting from the first day of imiquimod application.
-
Monitoring:
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back skin daily using a modified PASI score (erythema, scaling, and thickness).
-
-
Termination and Analysis: At the end of the study, euthanize the mice and collect skin and spleen tissue for further analysis (e.g., histology, cytokine profiling by qPCR or ELISA).
Signaling Pathway
Conclusion
This compound represents a promising approach to the development of an oral therapy for IL-17-driven diseases. The prodrug strategy is designed to confer favorable pharmaceutical properties to the potent active compound, IL-17 modulator 1. Preclinical data indicate that IL-17 modulator 1 effectively inhibits the IL-17 signaling pathway by stabilizing the IL-17A dimer in a non-functional conformation. Further investigation into the in vivo conversion of the prodrug and comprehensive pharmacokinetic and pharmacodynamic studies in relevant disease models will be crucial in advancing this compound towards clinical development. The methodologies outlined in this guide provide a framework for the continued evaluation of this and similar small molecule modulators of the IL-17 pathway.
References
- 1. Artificial macrocycles as IL-17A/IL-17RA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 - Google Patents [patents.google.com]
- 5. Leo Pharma patents new IL-17 modulators | BioWorld [bioworld.com]
- 6. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of interleukin 17A and its complex with IL-17 receptor A [pubmed.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfatases - Creative Enzymes [creative-enzymes.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the IL-17 Axis: A Technical Guide to RORγt and IL-17A Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation and the pathogenesis of numerous autoimmune diseases. Consequently, it has become a major focus for therapeutic intervention. This technical guide provides an in-depth exploration of two key strategies for modulating this pathway: upstream inhibition of the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt), and downstream neutralization of the cornerstone cytokine, IL-17A, with a focus on the small molecule "IL-17 modulator 4 sulfate". This document details the core mechanisms of action, presents comparative quantitative data for representative modulators, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows to support research and development efforts in this field.
Upstream Modulation: Targeting the RORγt Pathway
RORγt is a nuclear receptor identified as the master transcription factor for the differentiation of T helper 17 (Th17) cells, a lineage of T cells crucial for host defense but also implicated in the pathology of autoimmune diseases.[1][2] RORγt directly drives the transcription of the IL17A and IL17F genes, making it a prime upstream target for inhibiting IL-17 production.
The RORγt Signaling Pathway
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This cytokine signaling activates the STAT3 transcription factor, which in turn induces the expression of RORγt. Once expressed, RORγt, in concert with other transcription factors, binds to the promoter regions of IL-17A and IL-17F, initiating their transcription and the subsequent secretion of IL-17A.
RORγt Inhibitors: Mechanism of Action
Small molecule inhibitors of RORγt typically function as inverse agonists. They bind to the ligand-binding domain (LBD) of the RORγt protein, inducing a conformational change that promotes the recruitment of co-repressors and/or prevents the binding of co-activators. This effectively silences the transcriptional activity of RORγt, leading to a reduction in IL-17A and IL-17F production.
References
An In-depth Technical Guide on the Role of a Hypothetical IL-17 Modulator (Exemplified as "Modulator 4 Sulfate") in Th17 Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, "IL-17 modulator 4 sulfate" is not a publicly recognized scientific entity. This document uses this name as a placeholder for a hypothetical, potent, and selective inverse agonist of the RORγt receptor to illustrate the principles of Th17 cell modulation. The data and protocols presented are representative of those found in the research of RORγt inhibitors.
Executive Summary
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] While crucial for host defense against extracellular pathogens, dysregulated Th17 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3][4] The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and governed by the master transcription factor, Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[2][5] Consequently, RORγt has emerged as a prime therapeutic target for the development of small molecule inhibitors aimed at suppressing the Th17 pathway.[6] This guide details the core mechanisms of Th17 differentiation and the targeted action of a hypothetical RORγt inverse agonist, "Modulator 4 Sulfate," including relevant signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation.
Core Signaling Pathways in Th17 Differentiation and Modulation
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by the combined action of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[7][8] This cytokine combination activates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] Activated STAT3, in concert with other factors, induces the expression of RORγt, the master regulator of the Th17 lineage.[4][9][11] RORγt then drives the transcription of genes encoding for key Th17 effector cytokines, including IL-17A and IL-17F.[2] The Th17 phenotype is further amplified and stabilized by IL-21 and IL-23, which also signal through STAT3.[1][8]
A therapeutic strategy to counter pathogenic Th17 activity is the inhibition of RORγt. A small molecule inverse agonist like the hypothetical "Modulator 4 Sulfate" would bind to the ligand-binding domain of RORγt. This binding event induces a conformational change that promotes the recruitment of co-repressors and dismisses co-activators, thereby suppressing the transcriptional activity of RORγt and inhibiting the production of IL-17.[5]
Quantitative Analysis of "Modulator 4 Sulfate" Activity
The efficacy of a Th17 modulator is determined by its ability to inhibit IL-17 production and reduce the frequency of Th17 cells in a dose-dependent manner. The following tables summarize hypothetical data from in vitro experiments.
Table 1: Effect of Modulator 4 Sulfate on IL-17A Secretion in Differentiated Human Th17 Cells
| Treatment Condition | Concentration (nM) | IL-17A Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle (DMSO) | 0 | 1850 ± 150 | 0% |
| Modulator 4 Sulfate | 1 | 1572 ± 120 | 15% |
| Modulator 4 Sulfate | 10 | 980 ± 95 | 47% |
| Modulator 4 Sulfate | 100 | 240 ± 30 | 87% |
| Modulator 4 Sulfate | 1000 | 95 ± 15 | 95% |
| IC₅₀ | ~15 nM |
Table 2: Effect of Modulator 4 Sulfate on Th17 Cell Frequency by Flow Cytometry
| Treatment Condition | Concentration (nM) | % CD4+IL-17A+ Cells ± SD | % Reduction |
| Th0 (Non-polarizing) | 0 | 0.8 ± 0.2 | - |
| Th17 (Vehicle) | 0 | 15.2 ± 1.8 | 0% |
| Modulator 4 Sulfate | 10 | 9.5 ± 1.1 | 37.5% |
| Modulator 4 Sulfate | 100 | 2.1 ± 0.5 | 86.2% |
| Modulator 4 Sulfate | 1000 | 1.2 ± 0.3 | 92.1% |
Table 3: Effect of Modulator 4 Sulfate on Th17-related Gene Expression (RT-qPCR)
| Gene | Treatment (100 nM) | Fold Change vs. Vehicle |
| RORC (RORγt) | Modulator 4 Sulfate | 0.95 (no significant change) |
| IL17A | Modulator 4 Sulfate | 0.12 |
| IL17F | Modulator 4 Sulfate | 0.18 |
| IL23R | Modulator 4 Sulfate | 0.45 |
| TBX21 (T-bet) | Modulator 4 Sulfate | 1.10 (no significant change) |
| GATA3 | Modulator 4 Sulfate | 0.98 (no significant change) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a modulator's activity. Below are protocols for the key experiments cited.
In Vitro Human Th17 Cell Differentiation Assay
This assay evaluates the effect of a compound on the differentiation of naïve CD4+ T cells into Th17 cells.[12]
-
Isolation of Naïve CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a human buffy coat using Ficoll-Paque density gradient centrifugation.[12][13]
-
Enrich for naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a magnetic-activated cell sorting (MACS) negative selection kit.[14] Purity should be >95% as confirmed by flow cytometry.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3, 2 µg/mL) overnight at 4°C.[12] Wash wells twice with sterile PBS before use.
-
Prepare serial dilutions of "Modulator 4 Sulfate" (or vehicle control, e.g., 0.1% DMSO) in complete RPMI-1640 medium.
-
Prepare a 2X Th17 polarizing cocktail containing: anti-CD28 antibody (2 µg/mL), IL-6 (50 ng/mL), TGF-β1 (5 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), and anti-IFN-γ and anti-IL-4 neutralizing antibodies (10 µg/mL each).[13][15]
-
Seed naïve CD4+ T cells at 1 x 10⁵ cells/well.
-
Add the compound dilutions followed by the Th17 polarizing cocktail. The final volume should be 200 µL/well.
-
Culture for 5-6 days at 37°C, 5% CO₂.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A
This protocol quantifies the concentration of secreted IL-17A in culture supernatants.
-
Preparation:
-
On day 6 of the differentiation culture, centrifuge the 96-well plate and collect the supernatant.
-
Use a commercial Human IL-17A ELISA kit and follow the manufacturer's instructions.[16][17][18]
-
Prepare serial dilutions of the recombinant human IL-17A standard provided in the kit to generate a standard curve.
-
-
Assay Procedure:
-
Add assay diluent, standards, and samples (supernatants) to the antibody-pre-coated microplate. Incubate for 2-3 hours at room temperature.
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add the conjugate (e.g., HRP-linked detection antibody). Incubate for 1 hour.
-
Wash the plate again.
-
Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.[18]
-
Add the stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the IL-17A concentration in each sample by interpolating from the standard curve.
-
Flow Cytometry for Intracellular IL-17A Staining
This method determines the frequency of IL-17A-producing cells within the CD4+ T cell population.[1][19]
-
Cell Restimulation:
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Perform surface staining with a fluorescently-conjugated anti-human CD4 antibody for 20-30 minutes at 4°C.[13]
-
Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization kit.[12]
-
Perform intracellular staining with a fluorescently-conjugated anti-human IL-17A antibody for 30 minutes at 4°C.[21]
-
Wash the cells and resuspend in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population, then on single cells, and finally on CD4+ cells.
-
Determine the percentage of IL-17A positive cells within the CD4+ gate.
-
Real-Time Quantitative PCR (RT-qPCR)
This protocol measures the relative expression levels of key Th17-related genes.[14][22]
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells from the differentiation assay and lyse them.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[23]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (RORC, IL17A, IL17F, IL23R) and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.[24]
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the threshold cycle (Ct) values.
-
Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.
-
Conclusion
The targeted modulation of the Th17 pathway, specifically through the inhibition of the master transcription factor RORγt, represents a promising therapeutic avenue for a host of autoimmune diseases. The hypothetical "Modulator 4 Sulfate" exemplifies how a potent and selective RORγt inverse agonist can effectively suppress Th17 differentiation and effector function. The comprehensive experimental framework detailed in this guide, encompassing in vitro differentiation assays, ELISA, flow cytometry, and RT-qPCR, provides a robust methodology for the evaluation and characterization of such novel therapeutic candidates. These techniques are fundamental for advancing drug development programs aimed at mitigating the pathogenic consequences of dysregulated Th17 cell activity.
References
- 1. T Helper 17 Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IL-17 and Th17 Cells in Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand | Semantic Scholar [semanticscholar.org]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 7. Engineered Th17 Cell Differentiation Using a Photoactivatable Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-17 and Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. antbioinc.com [antbioinc.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. biogot.com [biogot.com]
- 18. raybiotech.com [raybiotech.com]
- 19. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantifying circulating Th17 cells by qPCR: potential as diagnostic biomarker for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
- 24. Induction and molecular signature of pathogenic TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of IL-17 Modulator 4 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule modulators remains a critical objective. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of IL-17 modulator 4 sulfate (B86663), a promising small molecule protein-protein interaction modulator of IL-17A. This document details the mechanism of action, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for its synthesis and biological evaluation.
Introduction: Targeting the IL-17 Axis
The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, plays a pivotal role in host defense against certain pathogens and in the pathophysiology of various inflammatory and autoimmune disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. IL-17A, a homodimeric cytokine, exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This interaction triggers downstream signaling cascades, leading to the production of pro-inflammatory mediators such as cytokines, chemokines, and matrix metalloproteinases.
The clinical validation of the IL-17 pathway as a therapeutic target has been firmly established with the success of monoclonal antibodies like secukinumab and ixekizumab. However, these biologics necessitate parenteral administration and can be associated with high costs. Consequently, there is a significant unmet need for orally active small molecules that can effectively modulate the IL-17 pathway, offering greater patient convenience and potentially a better safety profile. This guide focuses on IL-17 modulator 4 sulfate, a prodrug of a potent oral IL-17 modulator, detailing its scientific journey from discovery to preclinical characterization.
Mechanism of Action
IL-17 modulator 4 is a prodrug that is converted in vivo to its active form, IL-17 modulator 1. The active modulator functions as a protein-protein interaction modulator. It binds to a central pocket of the IL-17A homodimer, stabilizing it in a conformation that is unable to effectively bind to its receptor, IL-17RA.[1][2] This non-competitive mode of action effectively inhibits the downstream signaling cascade initiated by IL-17A.
Figure 1: IL-17A Signaling and Modulator Mechanism.
Discovery and Synthesis
The discovery of IL-17 modulator 4 stemmed from a structure-based drug design approach aimed at identifying small molecules that could disrupt the IL-17A protein-protein interaction. High-throughput screening and subsequent medicinal chemistry efforts led to the identification of a series of amino-acid anilides as potent modulators. IL-17 modulator 4, also referred to as compound 23 in some literature, emerged as a lead candidate with promising oral bioavailability and in vivo efficacy.
The synthesis of this compound is a multi-step process. The core of the molecule is an amino-acid anilide scaffold. A key publication by Andrews MD, et al. in the Journal of Medicinal Chemistry (2022) and the patent WO2020127685A1 describe the synthetic routes. The final step involves the formation of the sulfate salt to improve the physicochemical properties of the compound.
Figure 2: Synthetic Workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for IL-17 modulator 4.
Table 1: In Vitro Biological Activity
| Assay | Cell Line | Endpoint | Value | Reference |
| IL-17A Binding | - | IC50 | 2.5 nM | WO2020127685A1 |
| IL-17A/TNFα co-stimulated IL-8 Secretion | HEKa | EC50 | 14 nM | [1][2] |
| IL-17A induced IL-6 Release | Human Dermal Fibroblasts | IC50 | 20 nM | WO2020127685A1 |
Table 2: In Vivo Pharmacokinetic Properties in Rats
| Parameter | Route | Value | Units | Reference |
| Clearance (CL) | IV | 7.4 | mL/min/kg | [1] |
| Volume of Distribution (Vss) | IV | 2.6 | L/kg | [1] |
| Half-life (t1/2) | IV | 3.7 | h | [1] |
| Oral Bioavailability (F) | PO | 100 | % | [1] |
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol based on the procedures outlined in patent WO2020127685A1.
Step 1: Synthesis of (S)-2-amino-3,3-dicyclopropyl-N-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)propanamide
-
To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (1.0 eq) in dichloromethane (B109758) (DCM) is added 4-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO3 and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the Boc-protected intermediate.
-
The Boc-protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the desired amine hydrochloride salt.
Step 2: Coupling with 1-isopropyl-1H-pyrazole-5-carboxylic acid
-
To a solution of (S)-2-amino-3,3-dicyclopropyl-N-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)propanamide hydrochloride (1.0 eq) and 1-isopropyl-1H-pyrazole-5-carboxylic acid (1.1 eq) in dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA) (3.0 eq) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) (1.2 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield IL-17 modulator 4 (free base).
Step 3: Formation of the Sulfate Salt
-
IL-17 modulator 4 (free base) is dissolved in a suitable solvent such as isopropanol (B130326).
-
A solution of sulfuric acid (1.0 eq) in isopropanol is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with isopropanol, and dried under vacuum to afford this compound.
IL-17A Binding Assay (AlphaLISA)
This protocol is a general guideline for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the binding affinity of IL-17 modulator 4 to IL-17A.
-
Reagents and Materials:
-
Recombinant human IL-17A (biotinylated)
-
Streptavidin-coated Donor beads
-
Anti-human IL-17A antibody-conjugated Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplates
-
IL-17 modulator 4 dilutions
-
-
Procedure:
-
Prepare serial dilutions of IL-17 modulator 4 in assay buffer.
-
In a 384-well plate, add biotinylated IL-17A to all wells except the background controls.
-
Add the serially diluted IL-17 modulator 4 or vehicle control to the respective wells.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-human IL-17A Acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
IL-17A/TNFα Co-stimulated IL-8 Secretion Assay in HEKa Cells
This protocol describes a method to assess the functional activity of IL-17 modulator 4 in a cellular context.
-
Reagents and Materials:
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
IL-17 modulator 4 dilutions
-
Human IL-8 ELISA kit
-
-
Procedure:
-
Seed HEKa cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of IL-17 modulator 4 in cell culture medium.
-
Pre-incubate the cells with the diluted IL-17 modulator 4 or vehicle control for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of IL-17A and TNF-α.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Calculate EC50 values from the resulting dose-response curves.
-
Figure 3: Drug Discovery and Development Workflow.
Conclusion
This compound represents a significant advancement in the quest for oral therapies for IL-17-mediated diseases. Its novel mechanism of action, potent in vitro activity, and excellent in vivo pharmacokinetic profile in preclinical models highlight its potential as a clinical candidate. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this promising area of immunology and drug discovery. The continued exploration of small molecule modulators of the IL-17 pathway holds the promise of transforming the treatment landscape for patients with chronic inflammatory diseases.
References
- 1. Frontiers | Interleukin-6 and Type-I Collagen Production by Systemic Sclerosis Fibroblasts Are Differentially Regulated by Interleukin-17A in the Presence of Transforming Growth Factor-Beta 1 [frontiersin.org]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
IL-17 modulator 4 sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of IL-17 modulator 4 sulfate (B86663), a promising small molecule for the potential treatment of IL-17A mediated diseases.
Chemical Structure and Properties
IL-17 modulator 4 sulfate is the sulfate salt of IL-17 modulator 4, a potent, orally bioavailable modulator of the IL-17A protein-protein interaction. IL-17 modulator 4 is also known in the literature as Compound 23. It functions as a proagent, or prodrug, of IL-17 modulator 1.
Chemical Structure:
The chemical structure of the parent compound, IL-17 modulator 4, is N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide. The sulfate salt is formed by the reaction of this base with sulfuric acid.
Physicochemical and Pharmacokinetic Properties:
A summary of the known physicochemical and pharmacokinetic properties of IL-17 modulator 4 and its sulfate salt is presented in Table 1.
Table 1: Physicochemical and Pharmacokinetic Properties of IL-17 Modulator 4 and its Sulfate Salt
| Property | IL-17 Modulator 4 | This compound | Reference(s) |
| Molecular Formula | C₂₇H₃₄N₆O₂ | C₂₇H₃₆N₆O₆S | [1] |
| Molecular Weight | 474.60 g/mol | 572.68 g/mol | [1] |
| CAS Number | 2446803-65-0 | 2446806-90-0 | [1] |
| Appearance | Solid | Solid | [1] |
| Solubility | DMSO: 300 mg/mL (632.11 mM) with ultrasonic | Soluble in DMSO | |
| EC₅₀ (IL-8 secretion in HEKa cells) | 14 nM | Not Reported | |
| Oral Bioavailability (Rats) | 100% | Not Reported | |
| Clearance (Rats) | 7.4 mL/min/kg | Not Reported | |
| Volume of Distribution (Vss, Rats) | 2.6 L/kg | Not Reported | |
| Half-life (t½, Rats) | 3.7 h | Not Reported |
Mechanism of Action and IL-17 Signaling Pathway
IL-17 modulator 4 acts by directly binding to the central pocket of the IL-17A homodimer. This binding stabilizes the conformation of the IL-17A dimer, preventing it from effectively interacting with its receptor, IL-17RA.[2] The inhibition of this protein-protein interaction blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
The IL-17 signaling pathway plays a crucial role in host defense against certain pathogens and in the pathogenesis of various autoimmune and inflammatory diseases. A simplified diagram of this pathway is presented below.
References
In-Depth Technical Guide on IL-17 Modulator Target Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. As such, the development of modulators targeting the IL-17 pathway is of significant interest in drug discovery. This technical guide focuses on the core aspects of characterizing the binding affinity of IL-17 modulators, with a conceptual focus on a molecule designated as "IL-17 modulator 4 sulfate."
Based on available information, "this compound" is a prodrug of "IL-17 modulator 1," an orally active and highly efficacious IL-17 modulator.[1][2][3] While specific quantitative binding affinity data for "this compound" or its active form is not publicly available at this time, this guide will provide the foundational knowledge and methodologies required to determine such parameters. We will delve into the IL-17 signaling pathway, present detailed experimental protocols for assessing binding affinity, and provide visual representations of these complex systems.
The IL-17 Signaling Pathway
The biological effects of IL-17A, the most studied member of the IL-17 family, are initiated by its binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[4][5][6][7] This interaction triggers a downstream signaling cascade that ultimately leads to the expression of various pro-inflammatory genes.
Upon ligand binding, the intracellular domains of the receptor complex recruit the adaptor protein Act1 (also known as TRAF3IP2).[4][8][9] Act1 acts as a scaffold, bringing together other signaling molecules. A key interaction is the recruitment of TNF receptor-associated factor 6 (TRAF6), which in turn activates the canonical nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][8] These pathways lead to the transcription of genes encoding inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL2), and matrix metalloproteinases, which contribute to tissue inflammation and damage.[5]
Experimental Protocols for Determining Target Binding Affinity
The following sections detail two primary biophysical techniques for quantifying the binding affinity between a small molecule modulator and its protein target: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand (e.g., IL-17A) immobilized on a sensor chip and an analyte (e.g., IL-17 modulator) in solution.[10][11][12][13] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change and is recorded as a sensorgram.
Key Experimental Steps:
-
Ligand Preparation:
-
Express and purify recombinant human IL-17A. Ensure high purity and proper folding.
-
Prepare the protein in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).[11]
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[10]
-
Inject the purified IL-17A over the activated surface to allow for covalent immobilization via primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.[14]
-
-
Analyte Binding and Data Acquisition:
-
Prepare a series of concentrations of the IL-17 modulator in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the modulator over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., low pH glycine) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KA, from which KD is calculated), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[15][16]
Key Experimental Steps:
-
Sample Preparation:
-
Express and purify recombinant human IL-17A and synthesize the IL-17 modulator.
-
Accurately determine the concentrations of both the protein and the modulator.
-
Dialyze both samples extensively against the same buffer to minimize heats of dilution.[17] Recommended buffers include phosphate (B84403) or HEPES, avoiding those with high ionization enthalpies like Tris.
-
-
ITC Experiment Setup:
-
Load the purified IL-17A into the sample cell of the calorimeter. A typical starting concentration is 10-20 µM.
-
Load the IL-17 modulator into the injection syringe at a concentration 10-20 times that of the protein in the cell.[18]
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform a series of small, sequential injections of the modulator into the protein solution.
-
The instrument measures the heat released or absorbed upon each injection.
-
As the protein becomes saturated with the modulator, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[18]
-
-
Data Analysis:
-
Integrate the raw data peaks to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of modulator to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single set of identical sites) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[16]
-
Data Presentation
While specific data for "this compound" is unavailable, the results from the aforementioned experiments would typically be summarized as follows:
Table 1: Binding Affinity and Thermodynamic Parameters of IL-17 Modulators for IL-17A
| Modulator | Method | KD (nM) | ka (105 M-1s-1) | kd (10-4 s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Modulator X | SPR | Value | Value | Value | N/A | N/A | N/A |
| Modulator Y | ITC | Value | N/A | N/A | Value | Value | Value |
This table is a template for illustrative purposes.
Experimental Workflow Visualization
The general workflow for characterizing the binding affinity of a novel IL-17 modulator is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
An In-depth Technical Guide to IL-17 Modulator 4 Sulfate in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) is a pivotal cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the IL-17 signaling pathway has emerged as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of a novel small molecule, IL-17 modulator 4 sulfate (B86663), a prodrug of the orally active IL-17A modulator, compound 1 (also referred to as IL-17 modulator 1). We delve into its mechanism of action, present preclinical data from relevant autoimmune disease models, and provide detailed experimental protocols to aid researchers in the evaluation of this and similar compounds.
Introduction to the IL-17 Pathway in Autoimmunity
The IL-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of inflammation in a variety of autoimmune conditions. Primarily produced by T helper 17 (Th17) cells, as well as other immune cells like γδ T cells and innate lymphoid cells, IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[1] This interaction triggers downstream signaling cascades, leading to the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and matrix metalloproteinases.[2] This cascade recruits neutrophils and other immune cells to the site of inflammation, amplifying tissue damage and sustaining the autoimmune response.[3] The clinical success of monoclonal antibodies targeting the IL-17 pathway has validated its importance as a therapeutic target. However, the development of orally bioavailable small molecule inhibitors remains a key objective to offer alternative treatment modalities.[4]
IL-17 Modulator 4 Sulfate: Mechanism of Action
This compound is a prodrug that is converted in vivo to its active form, IL-17 modulator 1. This active compound, also known as compound 23 in some literature, is an orally active, small molecule protein-protein interaction modulator.[4] Its mechanism of action involves binding directly to the central pocket of the IL-17A homodimer. This binding stabilizes the conformation of the IL-17A dimer in a state that is unable to effectively bind to its receptor, IL-17RA.[4] By preventing the ligand-receptor interaction, the modulator effectively inhibits the downstream IL-17A-mediated signaling pathway.
Preclinical Data
In Vitro Activity
The active form of this compound, compound 23, has demonstrated potent in vitro activity in inhibiting the IL-17A signaling pathway.
| Assay | Cell Type | Stimulant | Measured Endpoint | EC50 |
| IL-8 Secretion | Human Epidermal Keratinocytes (HEKa) | Glycosylated IL-17A + TNFα | IL-8 levels | 14 nM[5] |
In Vivo Pharmacokinetics
Pharmacokinetic studies of IL-17 modulator 4 (compound 23) were conducted in rats, demonstrating excellent oral bioavailability.
| Species | Route of Administration | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (t1/2, h) | Oral Bioavailability (%) |
| Rat | Oral | 7.4 | 2.6 | 3.7 | 100[6] |
In Vivo Efficacy in Autoimmune Models
While specific quantitative data from peer-reviewed publications on the efficacy of this compound or its active form in various autoimmune models is limited, a key study has reported its efficacy in a psoriasis-like model.
| Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| Psoriasis-like challenge model | Compound 23 (active form of this compound) | Not specified | Efficacy on par with mouse anti-IL-17A antibodies | [3] |
Further research is required to fully elucidate the in vivo efficacy of this modulator in a broader range of autoimmune disease models, such as collagen-induced arthritis (for rheumatoid arthritis) and experimental autoimmune encephalomyelitis (for multiple sclerosis).
Experimental Protocols
In Vivo Formulation
A common formulation for the oral or intraperitoneal administration of hydrophobic small molecules like IL-17 modulator 4 in preclinical models is a suspension.
Materials:
-
IL-17 modulator 4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
Protocol:
-
Prepare a stock solution of IL-17 modulator 4 in DMSO (e.g., 75 mg/mL).
-
For a final dosing solution, add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly by vortexing and sonication to ensure a uniform suspension. This protocol yields a 7.5 mg/mL suspended solution suitable for administration.[5]
Imiquimod-Induced Psoriasis Model in Mice
This is a widely used model to assess the efficacy of anti-psoriatic compounds.
Materials:
-
6-8 week old BALB/c mice
-
5% Imiquimod (B1671794) cream
-
This compound formulation
-
Calipers for ear thickness measurement
-
Psoriasis Area and Severity Index (PASI) scoring criteria
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Administer this compound formulation or vehicle control orally once or twice daily, starting from day 0.
-
Monitor disease progression daily by measuring ear thickness with calipers and scoring the severity of skin inflammation (erythema, scaling, and thickness) on the back skin using a modified PASI score.
-
At the end of the study, collect skin and ear tissue for histological analysis (H&E staining for epidermal thickness) and cytokine analysis (e.g., qPCR for IL-17A, IL-23).
Conclusion and Future Directions
This compound, as a prodrug of a potent, orally bioavailable small molecule inhibitor of the IL-17A pathway, represents a promising therapeutic candidate for the treatment of autoimmune diseases. Its unique mechanism of action, involving the stabilization of an inactive conformation of the IL-17A dimer, offers a novel approach to modulating this critical inflammatory pathway. The preclinical data, though still emerging, suggests a favorable pharmacokinetic profile and in vivo efficacy in a relevant disease model.
Future research should focus on:
-
Comprehensive efficacy studies in various autoimmune models, including rheumatoid arthritis and multiple sclerosis.
-
Detailed dose-ranging studies to establish optimal therapeutic windows.
-
Pharmacodynamic studies to correlate drug exposure with target engagement and downstream pathway inhibition in vivo.
-
Long-term safety and toxicology studies.
The detailed protocols provided in this guide are intended to facilitate further investigation into this and other novel IL-17 modulators, ultimately paving the way for new oral therapies for patients suffering from autoimmune and inflammatory disorders.
References
- 1. drughunter.com [drughunter.com]
- 2. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 - Google Patents [patents.google.com]
- 3. Discovery of an oral, rule-of-5 compliant, IL-17 protein-protein interaction modulator (PPIm) for the treatment of psoriasis and other inflammatory diseases - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of IL-17 Modulator 4 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro characterization of IL-17 modulator 4 sulfate (B86663), a small molecule designed to inhibit the pro-inflammatory activity of Interleukin-17A (IL-17A). The following application notes and experimental procedures are intended to guide researchers in assessing the potency and mechanism of action of this and similar IL-17 modulators.
Introduction to IL-17A and its Modulation
Interleukin-17A is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1][2] It plays a critical role in host defense against extracellular pathogens but is also implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on target cells.[2][5][6] This binding initiates downstream signaling cascades, including the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators like IL-6, IL-8, and matrix metalloproteinases.[1][4][7]
IL-17 modulator 4 is a prodrug of IL-17 modulator 1, which functions by stabilizing the IL-17A dimer in a conformation that is unable to effectively bind to its receptor, IL-17RA.[8] This disruption of the protein-protein interaction inhibits the downstream signaling pathway.[8] The following protocols describe in vitro assays to quantify the inhibitory activity of IL-17 modulator 4 sulfate on IL-17A signaling.
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) recruits the adaptor protein Act1.[6] Act1, in turn, associates with TRAF6, leading to its ubiquitination and the subsequent activation of downstream pathways, including NF-κB and MAPKs (p38, JNK, ERK).[7] These pathways drive the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Experimental Protocols
The following protocols are designed to assess the in vitro efficacy of this compound.
This assay quantitatively measures the ability of this compound to disrupt the interaction between IL-17A and its receptor, IL-17AR.
Principle: This is a competitive binding assay. Recombinant human IL-17AR is pre-coated onto a 96-well plate. Biotinylated recombinant human IL-17A and various concentrations of the test compound are added. The amount of biotinylated IL-17A bound to the plate is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. A decrease in signal indicates that the compound is inhibiting the IL-17A/IL-17AR interaction.
Materials:
-
Human IL-17A / IL-17AR Binding Assay Kit (e.g., RayBiotech)[9]
-
This compound
-
Recombinant human IL-17A (for standard curve)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted compound or vehicle control to the IL-17AR coated wells.
-
Add 50 µL of biotinylated human IL-17A to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells again as in step 5.
-
Add 100 µL of TMB substrate solution and incubate for 10-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Data Analysis: Calculate the percentage of inhibition for each concentration of the modulator. Plot the percent inhibition against the log concentration of the modulator and determine the IC50 value using non-linear regression.
This assay determines the functional consequence of IL-17A inhibition by measuring the downstream production of a pro-inflammatory chemokine, IL-8.
Principle: Human epidermal keratinocytes (HEKa) are stimulated with IL-17A, which induces the secretion of IL-8. The ability of this compound to inhibit this response is quantified by measuring the levels of IL-8 in the cell culture supernatant using an ELISA. A specific EC50 of 14 nM has been reported for a similar modulator in this cell type.[8]
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α (optional, for co-stimulation)
-
This compound
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HEKa cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted compound or vehicle control for 1 hour.
-
Stimulate the cells with IL-17A (e.g., 50 ng/mL) and, if desired, TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of IL-8 secretion for each concentration of the modulator relative to the stimulated control. Determine the EC50 value by plotting the percent inhibition against the log concentration of the modulator.
This is a rapid, no-wash immunoassay to measure the amount of IL-17A released from cells into the culture medium.
Principle: The assay uses two antibodies against IL-17A that are conjugated to SmBiT and LgBiT, the two subunits of NanoBiT® luciferase. When both antibodies bind to IL-17A, the subunits come into close proximity, forming an active luciferase enzyme that generates a luminescent signal upon the addition of a substrate. The signal is proportional to the amount of IL-17A.
Materials:
-
Lumit™ IL-17A (Human) Immunoassay kit (e.g., Promega)[10]
-
Cells capable of producing IL-17A (e.g., activated primary T cells)
-
This compound
-
Luminometer
Procedure (Direct Protocol): [10]
-
Plate cells and treat with stimuli to induce IL-17A secretion in the presence of varying concentrations of this compound.
-
Add 20 µL of a 5X antibody mixture (Anti-hIL-17A mAb-SmBiT and Anti-hIL-17A mAb-LgBiT) to 80 µL of cells in culture medium.
-
Incubate for 60 minutes at 37°C.
-
Equilibrate the plate to room temperature for 15 minutes.
-
Add 25 µL of Lumit™ detection reagent B.
-
Measure luminescence within 10-30 minutes.
Data Analysis: Generate a standard curve using recombinant IL-17A. Calculate the concentration of IL-17A in the samples and determine the EC50 of the modulator for inhibiting IL-17A secretion.
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint Measured | IC50 / EC50 (nM) |
| IL-17A/IL-17AR Binding Assay | Acellular | Inhibition of Protein Binding | [Insert Value] |
| IL-17A-Induced IL-8 Secretion | HEKa | Inhibition of IL-8 Production | [Insert Value] |
| Lumit™ Immunoassay for IL-17A Secretion | Activated T Cells | Inhibition of IL-17A Secretion | [Insert Value] |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for testing an IL-17 modulator and the logical relationship between the different assays.
References
- 1. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What IL-17 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. cusabio.com [cusabio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. raybiotech.com [raybiotech.com]
- 10. promega.com [promega.com]
Application Notes and Protocols: IL-17 Modulator 4 Sulfate for IL-8 Secretion Assay in Human Epidermal Keratinocytes (HEKa)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of various inflammatory skin diseases, such as psoriasis.[1][2] IL-17A, a principal member of the IL-17 family, stimulates human epidermal keratinocytes (HEKa) to secrete a variety of inflammatory mediators, including the potent neutrophil-chemoattractant, Interleukin-8 (IL-8).[1][3][4] This IL-17-induced IL-8 secretion creates a feed-forward inflammatory loop that contributes to disease progression.[1][4] Consequently, the modulation of the IL-17 signaling pathway presents a promising therapeutic strategy. This document provides a detailed protocol for utilizing an IL-8 secretion assay in HEKa cells to screen and characterize the activity of IL-17 modulators, using "IL-17 Modulator 4 Sulfate" as an exemplary compound.
IL-17 Signaling Pathway in Keratinocytes
IL-17A binds to its receptor complex (IL-17RA/RC) on the surface of keratinocytes. This binding event recruits the adaptor protein Act1, which initiates downstream signaling cascades, primarily through the NF-κB and MAPK pathways.[5][6][7] Activation of these pathways leads to the transcription and subsequent secretion of pro-inflammatory cytokines and chemokines, including IL-8, which recruits neutrophils and other immune cells to the site of inflammation.[1][5]
Data Presentation: Efficacy of this compound
The following tables present illustrative data on the inhibitory effect of this compound on IL-17A-induced IL-8 secretion in HEKa cells.
Table 1: Dose-Dependent Inhibition of IL-8 Secretion by this compound
| Treatment Group | IL-17A (ng/mL) | Modulator Conc. (µM) | IL-8 Secretion (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | 0 | 50.2 ± 8.5 | N/A |
| IL-17A Stimulated | 50 | 0 | 1250.6 ± 98.2 | 0% |
| Modulator Treatment | 50 | 0.01 | 1088.0 ± 75.4 | 13.5% |
| 50 | 0.1 | 750.4 ± 60.1 | 40.0% | |
| 50 | 1 | 312.7 ± 45.3 | 75.0% | |
| 50 | 10 | 85.1 ± 15.6 | 93.2% | |
| 50 | 100 | 55.8 ± 10.1 | 95.5% |
Table 2: Summary of Potency
| Compound | Target | Assay Type | Cell Line | IC₅₀ (µM) |
| This compound | IL-17A Pathway | IL-8 Secretion | HEKa | 0.45 |
Note: Data shown are for illustrative purposes only and represent typical results.
Experimental Workflow
The overall experimental process involves culturing HEKa cells, stimulating them with IL-17A in the presence or absence of the test modulator, collecting the supernatant, and quantifying the secreted IL-8 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Experimental Protocols
HEKa Cell Culture Protocol
This protocol is for the culture of Human Epidermal Keratinocytes, adult (HEKa).[8]
Materials:
-
Human Epidermal Keratinocytes (e.g., ATCC PCS-200-011)
-
Keratinocyte Serum-Free Growth Medium[9]
-
Trypsin/EDTA Solution[9]
-
Trypsin Neutralizer Solution[8]
-
Hanks' Balanced Salt Solution (HBSS)[9]
-
T-75 Culture Flasks[9]
-
Sterile conical tubes and pipettes
a. Thawing and Plating HEKa Cells:
-
Pre-warm Keratinocyte Growth Medium to 37°C. Add 15 mL to a T-75 flask and place it in a 37°C, 5% CO₂ incubator for at least 30 minutes.
-
Rapidly thaw the cryovial of HEKa cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) and transfer the cell suspension into a sterile 15 mL conical tube.
-
Slowly add 9 mL of pre-warmed medium to the tube, gently mixing.
-
Centrifuge the cells at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1-2 mL of fresh medium.
-
Transfer the cell suspension to the prepared T-75 flask. Gently rock the flask to ensure even distribution.
-
Incubate at 37°C with 5% CO₂. Do not disturb the culture for the first 24 hours.[9]
b. Subculturing HEKa Cells:
-
Subculture the cells when they reach approximately 80% confluency.[8]
-
Aspirate the culture medium and wash the cell monolayer once with HBSS.
-
Add 3-5 mL of Trypsin/EDTA solution to the flask, ensuring it covers the entire surface. Incubate at room temperature for 5-10 minutes, or until cells detach.[8]
-
Add an equal volume of Trypsin Neutralizer solution to the flask to inactivate the trypsin.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a density of 2,500 to 5,000 cells per cm².
IL-8 Secretion Assay Protocol
Materials:
-
Cultured HEKa cells (80% confluent)
-
Sterile 96-well flat-bottom tissue culture plates
-
Keratinocyte Growth Medium
-
Recombinant Human IL-17A
-
This compound (or test compound)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest HEKa cells using the subculturing protocol.
-
Count the cells and determine viability (e.g., via Trypan Blue exclusion).
-
Seed the 96-well plate with 2 x 10⁴ viable cells per well in 100 µL of Keratinocyte Growth Medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the medium from the cells and add 50 µL of medium containing the desired concentration of the modulator. Include "vehicle only" control wells.
-
Incubate for 1 hour (pre-treatment).
-
Add 50 µL of medium containing recombinant human IL-17A to achieve a final concentration of 50 ng/mL (or a pre-determined optimal concentration). For unstimulated controls, add 50 µL of medium alone.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell monolayer. Samples can be assayed immediately or stored at -80°C.[10][11]
Human IL-8 ELISA Protocol
This is a generalized sandwich ELISA protocol. Follow the specific instructions provided with your commercial ELISA kit.[10][11][12]
Materials:
-
Human IL-8 ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants (from Protocol 2)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
ELISA Plate Reader (450 nm wavelength)
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[10]
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with Wash Buffer.[11]
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[10]
-
Sample Incubation: Wash the plate. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[11]
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[11]
-
Streptavidin-HRP: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.[12]
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.[10][12]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes of adding the stop solution.[10]
-
Analysis: Generate a standard curve by plotting the OD values against the known concentrations of the IL-8 standards. Use this curve to determine the concentration of IL-8 in the experimental samples. Calculate the percent inhibition for each modulator concentration relative to the IL-17A stimulated control.
References
- 1. IL‐17 in inflammatory skin diseases psoriasis and hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17A upregulates keratin 17 expression in keratinocytes through STAT1- and STAT3-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17 Ligand and Receptor Family Members Are Differentially Expressed by Keratinocyte Subpopulations and Modulate Their Differentiation and Inflammatory Phenotype [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 6. IL-17A Enhances Vitamin D3-Induced Expression of Cathelicidin Antimicrobial Peptide in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. 人表皮角质形成细胞(HEK)培养方案 [sigmaaldrich.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Dosing of IL-17 Modulator 4 Sulfate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of IL-17 modulator 4 sulfate (B86663) in mouse models of inflammatory diseases. Due to the limited publicly available in vivo data specifically for IL-17 modulator 4 sulfate, this document provides a detailed, generalized protocol based on a closely related compound described in patent WO2020127685A1, which discloses the active form of IL-17 modulator 4. The provided protocols for imiquimod-induced psoriasis and collagen-induced arthritis are well-established models for evaluating the efficacy of IL-17 inhibitors.
Introduction to this compound
This compound is a prodrug of IL-17 modulator 1, an orally active small molecule designed to inhibit the activity of the pro-inflammatory cytokine Interleukin-17A (IL-17A). IL-17A is a key driver in the pathogenesis of various autoimmune and inflammatory disorders, including psoriasis and rheumatoid arthritis. By modulating the IL-17 signaling pathway, this compound and its active form represent a promising therapeutic approach for these conditions. Small molecule modulators offer potential advantages over monoclonal antibodies, such as oral administration and potentially better tissue penetration.
IL-17 Signaling Pathway
Interleukin-17A (IL-17A) is a key cytokine that promotes inflammation by binding to its receptor complex, which is composed of IL-17RA and IL-17RC subunits. This interaction initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of various transcription factors, including NF-κB and the MAPK pathway, resulting in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that mediate inflammatory responses.
Caption: IL-17A signaling cascade.
Quantitative Data Summary
The following table summarizes in vivo dosing information for a representative small molecule IL-17 modulator (Compound 57, the active form of IL-17 modulator 4) from patent WO2020127685A1, as well as other commonly used IL-17 inhibitors in mouse models. This data is provided for comparative purposes to aid in experimental design.
| Compound/Antibody | Mouse Model | Strain | Route of Administration | Dosage | Dosing Frequency |
| Compound 57 | Pharmacokinetics | BALB/c | Oral (gavage) | 50 mg/kg | Single dose |
| Compound 58 (Prodrug) | Pharmacokinetics | BALB/c | Oral (gavage) | Not specified | Single dose |
| Anti-IL-17A Antibody | Imiquimod-Induced Psoriasis | C57BL/6 | Intraperitoneal | 100 µ g/mouse | Every other day |
| Anti-IL-17A Antibody | Collagen-Induced Arthritis | DBA/1J | Intraperitoneal | 100 µ g/mouse | 3 times a week |
| Small Molecule IL-17A Inhibitor | Imiquimod-Induced Psoriasis | BALB/c | Oral (gavage) | 30 mg/kg | Twice daily |
Experimental Protocols
The following are detailed protocols for the in vivo administration of a small molecule IL-17 modulator in two common mouse models of inflammatory disease. These protocols are based on established methodologies and can be adapted for the evaluation of this compound.
Protocol 1: Imiquimod-Induced Psoriasis Model
This model is used to induce a psoriasis-like skin inflammation in mice, which is highly dependent on the IL-23/IL-17 axis.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod (B1671794) cream (5%)
-
This compound
-
Vehicle for oral gavage (e.g., 1% methylcellulose (B11928114) in sterile water)
-
Gavage needles (20-22 gauge, ball-tipped)
-
Calipers for ear thickness measurement
-
Scoring system for skin inflammation (e.g., PASI)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a small area on the dorsal side.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., vehicle control, this compound treated, positive control).
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.
-
Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the compound or vehicle via oral gavage at the predetermined dose and frequency (e.g., once or twice daily). Start the treatment one day before or on the same day as the first imiquimod application.
-
-
Monitoring and Evaluation:
-
Measure ear thickness daily using a caliper.
-
Score the severity of skin inflammation (erythema, scaling, and thickness) daily using a modified PASI score.
-
Monitor the body weight of the mice daily.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples.
-
Perform histological analysis (H&E staining) of skin samples to assess epidermal thickness and inflammatory cell infiltration.
-
Measure cytokine levels (e.g., IL-17A, IL-23) in skin homogenates using ELISA or other immunoassays.
-
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Protocol 2: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for rheumatoid arthritis that involves an autoimmune response to collagen type II, with a significant role for IL-17 in the inflammatory process.
Materials:
-
8-12 week old DBA/1J mice
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 1% methylcellulose in sterile water)
-
Gavage needles (20-22 gauge, ball-tipped)
-
Clinical scoring system for arthritis severity
Procedure:
-
Acclimatization: Acclimate mice for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign mice to treatment groups.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of type II collagen in CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen in IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Compound Administration:
-
Begin oral gavage of this compound or vehicle at the onset of clinical signs of arthritis (typically around day 24-28) or prophylactically starting from the day of the booster immunization.
-
-
Monitoring and Evaluation:
-
Monitor mice for the onset and severity of arthritis starting from day 21.
-
Score the clinical signs of arthritis in each paw 2-3 times per week based on a scale (e.g., 0-4 for erythema, swelling).
-
Measure paw thickness using a caliper.
-
Monitor body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42-49), euthanize the mice.
-
Collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Collect blood for measurement of anti-collagen antibody levels and systemic cytokine levels.
-
Caption: Experimental workflow for the collagen-induced arthritis model.
Conclusion
The provided application notes and protocols offer a framework for the in vivo evaluation of this compound in relevant mouse models of inflammatory diseases. While specific dosing for this compound is not yet in the public domain, the information on its active form and other IL-17 inhibitors provides a strong basis for rational experimental design. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for this compound in their specific model system. Careful adherence to these detailed protocols will facilitate the generation of robust and reproducible data for the preclinical assessment of this promising therapeutic candidate.
Application Notes and Protocols for Evaluating IL-17 Modulator 4 Sulfate in a Murine Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of "IL-17 Modulator 4 Sulfate," a novel investigational compound, in a well-established imiquimod (B1671794) (IMQ)-induced psoriasis mouse model. The protocols outlined below detail the necessary steps for inducing a psoriasis-like phenotype, administering the therapeutic agent, and assessing its efficacy through various quantitative and qualitative measures.
Introduction to IL-17 in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes and significant infiltration of immune cells into the dermis and epidermis.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a dominant pathway in the pathogenesis of psoriasis.[2] Activated Th17 cells, along with other immune cells like cytotoxic T cells (Tc17), mast cells, and innate lymphoid cells, are major producers of IL-17A.[3] IL-17A, a key effector cytokine, acts on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which in turn recruit neutrophils and amplify the inflammatory cascade, leading to the characteristic psoriatic plaques.[2][4][5] The IL-17 family consists of several members, with IL-17A and IL-17F being the most homologous and both implicated in psoriasis by signaling through the IL-17RA/RC receptor complex.[6] Given its central role, the IL-17 pathway is a key therapeutic target for psoriasis treatment.[2]
Imiquimod-Induced Psoriasis Model
The topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics the key features of human plaque psoriasis.[7][8] This model is characterized by erythema (redness), scaling, epidermal thickening (acanthosis), and the infiltration of various immune cells.[1][9] The IMQ-induced model is highly dependent on the IL-23/IL-17 axis, making it a suitable and widely used preclinical model for screening and evaluating the efficacy of anti-psoriatic drugs targeting this pathway.[7][8][9]
Experimental Design and Protocols
Animals
Female C57BL/6 mice, 8-10 weeks old, are typically used for this model as they develop a consistent and robust psoriatic-like phenotype.[1] Mice should be housed under specific pathogen-free conditions.
Experimental Groups
A typical study design would include the following groups (n=8-10 mice per group):
-
Naive Control: No treatment.
-
Vehicle Control (IMQ + Vehicle): Mice treated with imiquimod and the vehicle used to deliver the IL-17 modulator.
-
Positive Control (IMQ + Standard-of-Care): Mice treated with imiquimod and a known effective treatment for psoriasis (e.g., a topical corticosteroid like clobetasol (B30939) or an established systemic anti-IL-17 agent).[1]
-
Test Article (IMQ + this compound): Mice treated with imiquimod and the experimental compound at various doses.
Protocol for Imiquimod-Induced Psoriasis
-
Animal Preparation: Anesthetize the mice and shave a designated area on their back (approximately 2x3 cm). Allow the mice to recover for 24 hours.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and the right ear for 5-6 consecutive days.[8]
-
Treatment Protocol:
-
Prophylactic Treatment: Begin administration of "this compound" (or vehicle/positive control) one day prior to the first imiquimod application and continue daily throughout the experiment.
-
Therapeutic Treatment: Start administration of the test compound 2-3 days after the initial imiquimod application, once disease symptoms are established.[1]
-
The route of administration for "this compound" will depend on its properties (e.g., topical, subcutaneous, oral).
-
Assessment of Psoriasis Severity
Daily monitoring and scoring of the psoriatic phenotype are crucial. The Psoriasis Area and Severity Index (PASI) is a widely used scoring system that evaluates erythema, scaling, and skin thickness.[1][8]
Table 1: Modified PASI Scoring for Mice
| Score | Erythema (Redness) | Scaling (Flaking) | Thickness (Induration) |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Severe | Severe | Severe |
| 4 | Very Severe | Very Severe | Very Severe |
The scores for erythema, scaling, and thickness are summed daily for a total score (ranging from 0 to 12).
Quantitative Data Collection and Analysis
At the end of the experiment, mice are euthanized, and samples are collected for further analysis.
Table 2: Key Efficacy Readouts and Methodologies
| Parameter | Methodology | Expected Outcome with Effective Treatment |
| Ear and Back Skin Thickness | Measurement with a digital caliper | Reduction in thickness compared to vehicle control |
| Spleen Weight | Measurement on an analytical balance | Reduction in splenomegaly |
| Histological Analysis | H&E staining of skin sections | Reduced epidermal thickness, decreased immune cell infiltration |
| Gene Expression Analysis (Skin) | quantitative RT-PCR for Il17a, Il17f, Il23, Tnf, etc. | Downregulation of pro-inflammatory cytokine mRNA levels |
| Protein Analysis (Skin/Serum) | ELISA or Luminex for IL-17A, IL-17F, IL-23, TNF-α, etc. | Decreased levels of key inflammatory cytokines |
| Immune Cell Infiltration | Flow cytometry of single-cell suspensions from skin and lymph nodes | Reduction in the number of Th17 cells, neutrophils, and other relevant immune cells |
Signaling Pathways and Workflows
IL-17 Signaling Pathway in Psoriasis
The following diagram illustrates the central role of the IL-23/IL-17 axis in the pathogenesis of psoriasis.
Caption: The IL-23/IL-17 signaling axis in psoriasis.
Experimental Workflow
The diagram below outlines the general experimental workflow for evaluating "this compound" in the imiquimod-induced psoriasis model.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. imavita.com [imavita.com]
Application Notes and Protocols: Evaluation of an IL-17 Modulator in a Murine Collagen-Induced Arthritis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[1][2] Produced predominantly by Th17 cells, IL-17 mediates inflammation by recruiting neutrophils and other immune cells to the site of injury or infection.[3] Dysregulation of IL-17 is a key factor in the pathology of several inflammatory conditions.[3] The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares immunological and pathological features with human RA, making it ideal for studying disease pathogenesis and evaluating novel therapeutics.[4][5][6][7][8] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a hypothetical IL-17 modulator, referred to herein as "IL-17 Modulator 4-Sulfate," in the CIA model.
Mechanism of Action and Signaling Pathway:
IL-17A, the most prominent member of the IL-17 family, signals through a receptor complex composed of IL-17RA and IL-17RC.[1] This signaling activates downstream pathways, including NF-κB and MAPKs (p38, ERK, JNK), leading to the production of various pro-inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs).[9][10] These mediators contribute to synovial inflammation, cartilage degradation, and bone erosion, which are characteristic features of RA.[9][10] IL-17 modulators are designed to interfere with this signaling cascade, typically by binding to IL-17A or its receptor, thereby neutralizing its pro-inflammatory effects.[3][11]
Caption: IL-17 Signaling Pathway and Point of Intervention.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of CIA in DBA/1 mice, which are highly susceptible to this model.[4][5]
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Emulsion (Day 0):
-
On the day of immunization, prepare a 1:1 emulsion of CII solution and CFA.
-
Draw equal volumes of CII and CFA into two separate syringes connected by a stopcock.
-
Force the mixture back and forth between the syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. Each mouse receives 100 µg of CII.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of CII solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail. Each mouse receives 100 µg of CII.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 24.
-
Clinical signs include paw swelling, erythema, and joint rigidity.
-
Dosing and Administration of IL-17 Modulator 4-Sulfate
Materials:
-
IL-17 Modulator 4-Sulfate
-
Vehicle control (e.g., sterile PBS)
-
Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)
Procedure:
-
Group Allocation:
-
Randomly divide the mice into experimental groups (e.g., Vehicle Control, IL-17 Modulator 4-Sulfate low dose, IL-17 Modulator 4-Sulfate high dose). A minimum of 8-10 mice per group is recommended.
-
-
Dosing Regimen:
-
Prophylactic Dosing: Begin administration of the modulator before the onset of clinical signs (e.g., starting from Day 21).
-
Therapeutic Dosing: Begin administration after the onset of clinical signs (e.g., when a clinical score of ≥2 is observed).
-
-
Administration:
-
Administer IL-17 Modulator 4-Sulfate and vehicle control according to the predetermined route (e.g., intraperitoneal, subcutaneous, or oral) and frequency (e.g., daily, twice weekly).
-
Clinical Assessment of Arthritis
Procedure:
-
Arthritis Score:
-
Score each paw for inflammation on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Moderate erythema and edema involving the entire paw.
-
3 = Pronounced erythema and edema with limited joint movement.
-
4 = Severe erythema, edema, and ankylosis.
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness:
-
Measure the thickness of each hind paw using a digital caliper.
-
-
Incidence of Arthritis:
-
Calculate the percentage of mice in each group that develop arthritis (clinical score > 0).
-
Histopathological Analysis
Procedure:
-
Tissue Collection:
-
At the end of the study (e.g., Day 42), euthanize the mice and collect the hind paws.
-
-
Tissue Processing:
-
Fix the paws in 10% neutral buffered formalin.
-
Decalcify the paws in a suitable decalcification solution.
-
Embed the tissues in paraffin (B1166041) and cut 5 µm sections.
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain with Safranin O-Fast Green to evaluate cartilage damage.
-
Biomarker Analysis
Procedure:
-
Sample Collection:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C.
-
-
ELISA:
-
Measure the serum levels of anti-CII antibodies (IgG1 and IgG2a).
-
Measure the serum or synovial fluid levels of pro-inflammatory cytokines (e.g., IL-17A, TNF-α, IL-6).
-
Data Presentation
The following tables present hypothetical data from a study evaluating IL-17 Modulator 4-Sulfate in the CIA model.
Table 1: Clinical Assessment of Arthritis
| Treatment Group | Mean Arthritis Score (± SEM) | Paw Thickness (mm ± SEM) | Incidence of Arthritis (%) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 100 |
| IL-17 Modulator 4-Sulfate (10 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 | 60 |
| IL-17 Modulator 4-Sulfate (30 mg/kg) | 1.8 ± 0.5 | 2.1 ± 0.1 | 30 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Histopathological Scores
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone Erosion Score (0-3) | Cartilage Damage Score (0-3) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.7 ± 0.3 |
| IL-17 Modulator 4-Sulfate (10 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.1 ± 0.3 | 1.3 ± 0.2 |
| IL-17 Modulator 4-Sulfate (30 mg/kg) | 0.5 ± 0.2 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 3: Serum Biomarker Levels
| Treatment Group | Anti-CII IgG1 (µg/mL ± SEM) | Anti-CII IgG2a (µg/mL ± SEM) | IL-17A (pg/mL ± SEM) |
| Vehicle Control | 150 ± 25 | 350 ± 40 | 85 ± 10 |
| IL-17 Modulator 4-Sulfate (10 mg/kg) | 130 ± 20 | 180 ± 30 | 35 ± 8 |
| IL-17 Modulator 4-Sulfate (30 mg/kg) | 125 ± 18 | 95 ± 25 | 15 ± 5 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Experimental Workflow
References
- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. chondrex.com [chondrex.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. turkishimmunology.org [turkishimmunology.org]
- 8. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the IL-23/IL-17 Pathway in Rheumatic Diseases: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Role of IL-17 in Rheumatoid Arthritis Patients Complicated With Atherosclerosis [frontiersin.org]
- 11. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Cell-Based Screening with IL-17 Modulator 4 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3][4][5] The IL-17 family consists of six members, with IL-17A being the most well-characterized and a key therapeutic target.[6][7] IL-17A signals through a receptor complex composed of IL-17RA and IL-17RC, activating downstream signaling pathways that lead to the production of pro-inflammatory mediators such as cytokines (e.g., IL-6, IL-8) and chemokines.[6][7][8][9] This signaling cascade typically involves the recruitment of the adaptor protein Act1, which in turn engages TRAF proteins, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8][10][11]
The development of small molecule modulators targeting the IL-17 signaling pathway represents a promising therapeutic strategy.[5][6][12] IL-17 Modulator 4 is a proagent of IL-17 Modulator 1, an orally active and highly efficacious modulator of IL-17.[13][14][15] It functions by binding to the central pocket of the IL-17A homodimer, stabilizing its conformation and thereby preventing its effective interaction with the IL-17RA receptor.[13] This inhibitory mechanism blocks the downstream signaling cascade, making IL-17 Modulator 4 and its sulfate (B86663) salt promising candidates for the research and development of novel therapeutics for IL-17A mediated diseases.[13][15]
These application notes provide detailed protocols for cell-based screening assays to evaluate the potency and efficacy of IL-17 Modulator 4 Sulfate.
Data Presentation
The following table summarizes the in vitro activity of IL-17 Modulator 4 and provides a comparative overview of other small molecule IL-17 inhibitors.
| Compound | Assay Type | Cell Line | Measured Endpoint | Potency (IC₅₀/EC₅₀) | Reference |
| IL-17 Modulator 4 | IL-17A and TNFα co-stimulated IL-8 secretion | HEKa (Human Epidermal Keratinocytes, adult) | IL-8 Secretion | 14 nM (EC₅₀) | [13] |
| Macrocycle 3 (Pfizer) | IL-17A-stimulated IL-8 production | Keratinocytes | IL-8 Production | < 540 nM (IC₅₀) | [12] |
| Macrocycles 4, 5, 6 (Ensemble) | IL-17A binding and functional assay | HT-29 | IL-17A Activity | < 1.0 μM (IC₅₀) | [12] |
| Fused Bicyclic Imidazoles | FRET and HDF measurements of IL-17A activity | N/A | IL-17A Activity | 0.1 nM - 10 µM (IC₅₀) | [12] |
| Carboxamide Derivatives | IL-17A/A or IL-17A/F HEK-blue cell assay | HEK-blue cells | IL-17A Activity | < 10 µM (IC₅₀) | [12] |
Signaling Pathways and Experimental Workflow
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17A signaling pathway and the mechanism of inhibition by IL-17 Modulator 4.
Caption: IL-17A signaling pathway and inhibition by IL-17 Modulator 4.
Experimental Workflow for Cell-Based Screening
This diagram outlines the general workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based screening.
Experimental Protocols
Protocol 1: Inhibition of IL-17A-Induced IL-8 Secretion in Human Keratinocytes
This protocol details a cell-based assay to measure the inhibitory effect of this compound on IL-17A and TNFα co-stimulated IL-8 secretion from human epidermal keratinocytes (HEKa).
Materials:
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium
-
Recombinant Human IL-17A
-
Recombinant Human TNFα
-
This compound
-
96-well cell culture plates
-
Human IL-8 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture and Seeding:
-
Culture HEKa cells in Keratinocyte Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells and seed them into 96-well plates at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of recombinant human IL-17A (final concentration, e.g., 50 ng/mL) and TNFα (final concentration, e.g., 10 ng/mL) in cell culture medium.
-
Add the stimulation cocktail to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C for 24 hours.
-
-
Measurement of IL-8 Secretion:
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-8 secretion for each concentration of this compound compared to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log concentration of the compound and determine the EC₅₀ value using a non-linear regression analysis.
-
Protocol 2: Assessment of NF-κB Activation using a Reporter Assay
This protocol describes a method to evaluate the effect of this compound on IL-17A-induced NF-κB activation using a reporter cell line.
Materials:
-
HEK-Blue™ IL-17 Cells (or other suitable NF-κB reporter cell line)
-
HEK-Blue™ Detection Medium
-
Recombinant Human IL-17A
-
This compound
-
96-well cell culture plates
-
PBS
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed HEK-Blue™ IL-17 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
-
Cell Stimulation:
-
Add recombinant human IL-17A (final concentration, e.g., 100 ng/mL) to the appropriate wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement of NF-κB Activity:
-
Add HEK-Blue™ Detection medium to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the NF-κB-induced secreted embryonic alkaline phosphatase (SEAP) activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
-
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting.[14] For research use only. Not for human or therapeutic use.[13][14] It is recommended to wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Storage:
Store the compound as a powder at -20°C for long-term storage.[14] Stock solutions in DMSO can be stored at -80°C.[16] Avoid repeated freeze-thaw cycles.[16]
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IL-17 and IL-23 Inhibitors Have the Fastest Time to Meaningful Clinical Response for Plaque Psoriasis: A Network Meta-Analysis [mdpi.com]
- 5. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | TRAF Regulation of IL-17 Cytokine Signaling [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-17-induced NF-κB Activation via CIKS/Act1: PHYSIOLOGIC SIGNIFICANCE AND SIGNALING MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
Application Notes and Protocols for IL-17 Modulator 4 Sulfate Cytokine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is a key mediator in tissue inflammation by inducing the production of other inflammatory cytokines, chemokines, and matrix metalloproteinases.[1][2][4][5] The IL-17 signaling pathway is a critical area of research for the development of novel therapeutics for these conditions.[1][6] IL-17 modulator 4 is a small molecule inhibitor that targets the IL-17A protein-protein interaction, preventing it from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream signaling cascade.[7] This document provides a detailed protocol for the quantitative analysis of IL-17 in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method to assess the efficacy of modulators like IL-17 modulator 4 sulfate.
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex, composed of IL-17RA and IL-17RC, initiates a signaling cascade.[1][6][8] This leads to the recruitment of the adaptor protein Act1, which in turn engages TRAF6.[1][9] The activation of TRAF6 triggers downstream pathways, including NF-κB and MAPK, resulting in the transcription of genes encoding pro-inflammatory mediators.[1][6]
IL-17 ELISA Protocol
This protocol describes a sandwich ELISA for the quantitative measurement of human IL-17 in cell culture supernatants, serum, and plasma.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human IL-17A. Standards and samples are pipetted into the wells, and any IL-17A present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human IL-17A is added to the wells. Following a wash to remove any unbound antibody-biotin reagent, a streptavidin-HRP conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-17A bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials and Reagents
-
Microplate pre-coated with anti-human IL-17A antibody
-
Lyophilized recombinant human IL-17A standard
-
Biotinylated anti-human IL-17A detection antibody
-
Streptavidin-HRP concentrate
-
Assay Diluent
-
Wash Buffer concentrate
-
TMB Substrate
-
Stop Solution
-
Plate sealers
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Detailed Protocol
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated Wash Buffer to 1X with distilled water.
-
Standard: Reconstitute the lyophilized IL-17A standard with Assay Diluent to create a stock solution. Prepare a dilution series of the standard as per the manufacturer's instructions.
-
Biotinylated Detection Antibody: Dilute the concentrated detection antibody with Assay Diluent.
-
Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP with Assay Diluent.
Assay Procedure
-
Add 100 µL of prepared standards, samples, and blank (Assay Diluent) to the appropriate wells of the microplate.[10][11][12][13]
-
Cover the plate with a plate sealer and incubate for 2 to 2.5 hours at room temperature.[12][13]
-
Aspirate each well and wash three times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid at each step.[10][11][12]
-
Add 100 µL of the diluted Biotinylated Detection Antibody to each well.[10][12][13]
-
Cover the plate and incubate for 1 hour at room temperature.[11][13]
-
Repeat the wash as in step 3.[12]
-
Add 100 µL of the diluted Streptavidin-HRP solution to each well.[10][13]
-
Cover the plate and incubate for 45 minutes at room temperature.[13]
-
Incubate for 30 minutes at room temperature in the dark.[11][12][13]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[10][11][12][13]
-
Read the absorbance of each well within 30 minutes at 450 nm.[11][12]
Data Presentation and Analysis
The concentration of IL-17 in the samples is determined by comparing the optical density (O.D.) of the samples to the standard curve.
Table 1: Example IL-17A Standard Curve Data
| Standard Concentration (pg/mL) | O.D. at 450 nm (Mean) |
| 2000 | 2.458 |
| 1000 | 1.632 |
| 500 | 0.985 |
| 250 | 0.576 |
| 125 | 0.321 |
| 62.5 | 0.189 |
| 31.25 | 0.115 |
| 0 | 0.052 |
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of IL-17 in the samples by interpolating their mean absorbance values from the standard curve.
Table 2: Example Sample Data with this compound
| Sample ID | Treatment | Mean O.D. at 450 nm | Calculated IL-17 Conc. (pg/mL) | % Inhibition |
| 1 | Vehicle Control | 1.254 | 685.3 | 0% |
| 2 | This compound (10 nM) | 0.876 | 450.1 | 34.3% |
| 3 | This compound (100 nM) | 0.453 | 180.2 | 73.7% |
| 4 | This compound (1000 nM) | 0.152 | 45.8 | 93.3% |
Conclusion
This document provides a comprehensive guide for the quantitative analysis of IL-17 using a standard ELISA protocol, which is a valuable tool for assessing the efficacy of therapeutic agents such as this compound. The provided protocols and data presentation formats are intended to serve as a foundation for researchers in their efforts to understand and modulate the IL-17 signaling pathway in various disease models. Adherence to a consistent and well-documented protocol is critical for generating reliable and reproducible data in drug development and immunology research.
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. IL-17 Family Signaling Pathway | Sino Biological [sinobiological.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. rndsystems.com [rndsystems.com]
- 12. portal.cytodocs.com [portal.cytodocs.com]
- 13. raybiotech.com [raybiotech.com]
- 14. cloud-clone.com [cloud-clone.com]
Application Note and Protocols for Western Blot Analysis of the IL-17 Pathway in Response to IL-17 Modulator 4 Sulfate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][[“]][4] The IL-17 signaling pathway is a key therapeutic target for mitigating the effects of these debilitating conditions.[1][[“]] IL-17A, a prominent member of the IL-17 family, signals through a receptor complex composed of IL-17RA and IL-17RC.[2][5] This interaction initiates a downstream signaling cascade involving the recruitment of the adaptor protein Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and MAP kinases (MAPKs).[6] This cascade ultimately results in the expression of various pro-inflammatory genes.[5][6]
Small molecule modulators that disrupt the IL-17A/IL-17RA protein-protein interaction represent a promising therapeutic strategy.[7][8][9] IL-17 modulator 4 is a prodrug of a small molecule inhibitor that targets this interaction.[10] By stabilizing the conformation of the IL-17A dimer, the active form of the modulator prevents its effective binding to the IL-17RA receptor, thereby inhibiting the downstream signaling pathway.[10]
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of IL-17 modulator 4 sulfate (B86663) on the IL-17 signaling pathway. The protocol outlines methods for cell culture, treatment, protein extraction, and immunodetection of key pathway components.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-17 signaling pathway and the experimental workflow for its analysis using Western blot.
References
- 1. The IL-17 pathway as a major therapeutic target in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Therapeutic Potential of IL-17-Mediated Signaling Pathway in Autoimmune Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. bosterbio.com [bosterbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Flow Cytometry Analysis of Th17 Cells Treated with IL-17 Modulator 4 Sulfate
Audience: Researchers, scientists, and drug development professionals.
Abstract T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells are crucial for host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][3][4] Consequently, modulating Th17 cell activity is a significant area of interest for therapeutic drug development.[5][6] This application note provides a comprehensive protocol for the in vitro differentiation of human Th17 cells, treatment with a novel hypothetical compound, IL-17 Modulator 4 Sulfate, and subsequent analysis of its effects using multicolor flow cytometry. We present detailed methodologies for cell culture, treatment, staining, and a robust gating strategy to quantify changes in Th17 cell populations and the expression of key lineage-defining markers.
Introduction: Th17 Cell Biology and Signaling
Th17 cells differentiate from naïve CD4+ T cells under the influence of a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and IL-6 in mice, while human Th17 differentiation relies on cytokines like IL-1β, IL-6, IL-21, and IL-23.[7] The differentiation process is governed by the master transcription factor, RAR-related orphan receptor gamma t (RORγt).[7]
Upon activation, Th17 cells secrete a panel of effector cytokines, including the signature IL-17A and IL-17F, as well as IL-21 and IL-22.[1][7] IL-17A and IL-17F signal through a heterodimeric receptor complex (IL-17RA/IL-17RC) on target cells, activating downstream pathways like NF-κB and MAPK.[8][9] This signaling cascade leads to the production of various pro-inflammatory mediators, including other cytokines, chemokines, and metalloproteinases, which recruit neutrophils and other immune cells to the site of inflammation.[10] this compound is a hypothetical small molecule designed to interfere with this signaling cascade, potentially by inhibiting receptor activation or downstream signaling events. The sulfated moiety is included to enhance interaction with cell surface proteins, a characteristic observed in other sulfated compounds that can influence immune responses.[11][12]
// Differentiation Pathway TGFb -> TGFbR; IL6 -> IL6R; IL23 -> IL23R; {TGFbR, IL6R} -> STAT3 [label=" Phosphorylation"]; STAT3 -> RORgt [label=" Induction"]; IL23R -> STAT3 [label=" Maintenance"]; RORgt -> Gene_Expression [label=" Transcription"]; Gene_Expression -> IL17A [label=" Secretion"];
// Effector Pathway IL17A -> IL17R; IL17R -> Act1 [label=" Recruitment"]; Act1 -> TRAF6; TRAF6 -> NFkB [label=" Activation"]; NFkB -> Gene_Expression [label=" Upregulation of\nInflammatory Genes"];
// Modulator Action Modulator [label="Modulator 4 Sulfate", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modulator -> IL17R [label=" Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Th17 cell differentiation and IL-17 effector signaling pathway.
Experimental Workflow
The overall experimental process involves the isolation of primary human immune cells, their differentiation into the Th17 lineage, treatment with the modulator, and subsequent analysis. This workflow ensures a controlled environment to assess the specific effects of this compound on Th17 cell biology.
Caption: Step-by-step experimental workflow for modulator analysis.
Detailed Experimental Protocols
Protocol: Isolation and Culture of Naïve CD4+ T Cells
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Naïve CD4+ T Cell Enrichment: Purify naïve CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit, depleting non-CD4+ cells and memory T cells. Purity should be >95% as assessed by flow cytometry for CD4+CD45RA+CCR7+ cells.
-
Cell Culture: Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
Protocol: In Vitro Th17 Differentiation
-
Plate Coating: Coat a 24-well tissue culture plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.[13] Wash wells with sterile PBS before use.
-
Cell Plating: Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated wells.
-
Differentiation Cocktail: Add the following reagents to the culture medium for Th17 polarization:
-
Incubation: Culture the cells for 5-6 days at 37°C in a 5% CO2 incubator.
Protocol: Treatment with this compound
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Prepare a vehicle control using an equivalent volume of DMSO.
-
Cell Treatment: On day 4 of differentiation, add the modulator to the cultures at final concentrations of 1 µM and 10 µM. Add the vehicle control to a separate set of wells.
-
Incubation: Continue to culture the cells for an additional 48 hours.
Protocol: Cell Staining for Flow Cytometry
-
Restimulation: Harvest the differentiated and treated cells. Restimulate the cells for 5 hours with a cell activation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA, 50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[14][15] This step is crucial for accumulating cytokines intracellularly for detection.
-
Surface Staining: Wash the cells in FACS buffer (PBS + 2% FBS). Stain with fluorochrome-conjugated anti-CD4 antibody for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions. This is necessary for subsequent intracellular staining.[15]
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated anti-IL-17A and anti-RORγt antibodies for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer for analysis.
Data Acquisition and Analysis
Acquire data on a multicolor flow cytometer. For robust analysis, collect at least 50,000 events within the CD4+ gate.[14] Use Fluorescence Minus One (FMO) controls to set accurate gates for IL-17A and RORγt.[16]
Gating Strategy
The analysis follows a hierarchical gating strategy to isolate the target Th17 population.
Caption: Hierarchical gating strategy for identifying Th17 cells.
Hypothetical Results
The following tables summarize the expected quantitative data from the flow cytometry analysis, demonstrating the dose-dependent effect of this compound on Th17 cell populations.
Table 1: Effect of this compound on CD4+ T Cell Subsets Data are presented as mean percentage of parent gate ± standard deviation (n=3).
| Treatment Condition | % CD4+ of Lymphocytes | % IL-17A+ of CD4+ | % RORγt+ of CD4+ | % IL-17A+ RORγt+ of CD4+ |
| Vehicle (DMSO) | 65.2 ± 3.1 | 18.5 ± 1.2 | 20.1 ± 1.5 | 17.9 ± 1.1 |
| Modulator (1 µM) | 64.8 ± 2.8 | 10.3 ± 0.9 | 11.5 ± 1.0 | 9.8 ± 0.8 |
| Modulator (10 µM) | 65.5 ± 3.5 | 4.2 ± 0.5 | 5.1 ± 0.6 | 3.9 ± 0.4 |
Table 2: Effect of this compound on Cytokine and Transcription Factor Expression Levels Data are presented as Mean Fluorescence Intensity (MFI) ± standard deviation (n=3).
| Treatment Condition | IL-17A MFI in IL-17A+ Gate | RORγt MFI in RORγt+ Gate |
| Vehicle (DMSO) | 12,540 ± 850 | 9,860 ± 620 |
| Modulator (1 µM) | 9,120 ± 710 | 6,550 ± 510 |
| Modulator (10 µM) | 5,330 ± 450 | 3,140 ± 380 |
Conclusion
This application note provides a robust and detailed framework for assessing the impact of pharmacological agents on Th17 cell differentiation and function. The hypothetical data for this compound indicates a potent, dose-dependent inhibition of Th17 cell development, as evidenced by a significant reduction in the percentage of IL-17A+ and RORγt+ cells, as well as decreased expression levels of these key markers. The protocols and analytical strategies described herein are readily adaptable for screening and characterizing other potential modulators of the Th17 pathway, making this a valuable resource for researchers in immunology and drug discovery.
References
- 1. Development and function of TH17 cells in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. T Helper 17 Cells Overview | Thermo Fisher Scientific - AT [thermofisher.com]
- 4. Harnessing the Therapeutic Potential of Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological modulation of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 8. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. abeomics.com [abeomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Sulfated polysaccharides and immune response: promoter or inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Studies of IL-17 Modulator 4 Sulfate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] The IL-17 family consists of six members (IL-17A-F), with IL-17A and IL-17F being the most studied.[4] These cytokines are primarily produced by T helper 17 (Th17) cells and other immune cells.[1][4] The binding of IL-17 to its receptor complex, composed of IL-17RA and IL-17RC subunits, initiates a signaling cascade.[5][6][7] This leads to the activation of downstream pathways such as NF-κB and MAPK, resulting in the production of various inflammatory mediators, including cytokines, chemokines, and metalloproteinases that contribute to tissue inflammation and damage.[5][8][9]
Given its central role in inflammation, the IL-17 pathway is a key target for therapeutic intervention. The development of IL-17 modulators, including monoclonal antibodies and small molecules, has shown significant therapeutic benefit.[10] Understanding the pharmacokinetic (PK) properties of these modulators is essential for their preclinical and clinical development. Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical information for dose selection and prediction of efficacy and safety.
This document provides a detailed protocol for conducting pharmacokinetic studies of a novel therapeutic agent, "IL-17 Modulator 4 Sulfate," in a rat model. The protocols and data presented herein are representative and intended to serve as a guide for researchers in the field.
IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex triggers the recruitment of the adaptor protein Act1.[1][5][7] Act1, an E3 ubiquitin ligase, then activates TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which culminate in the transcription of pro-inflammatory genes.[5][9]
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 3. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 7. sinobiological.com [sinobiological.com]
- 8. cusabio.com [cusabio.com]
- 9. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Dissolution and Storage of IL-17 Modulator 4 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and guidelines for the dissolution, storage, and experimental use of IL-17 modulator 4 sulfate (B86663), a potent small molecule inhibitor targeting the IL-17 signaling pathway.
Product Information
IL-17 modulator 4 is a prodrug of IL-17 modulator 1, which functions as an orally active and highly efficacious modulator of Interleukin-17 (IL-17).[1] Its mechanism of action involves binding to the central pocket of the IL-17A dimer.[1] This stabilizes the conformation of IL-17A, rendering it unable to effectively bind to its receptor, IL-17RA, thereby inhibiting the downstream signaling cascade.[1] This compound is valuable for the research of IL-17A mediated conditions, which include a range of inflammatory and autoimmune diseases, infectious diseases, and cancer.[1]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of IL-17 modulator 4 sulfate. Below are the recommended storage conditions for the compound in both powdered and solvent forms. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[2][3]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months to 1 year |
| -20°C | 1 month |
Data compiled from multiple sources.[1][2][3]
Solubility Data
This compound exhibits solubility in various solvents, making it suitable for both in vitro and in vivo applications. Physical methods such as sonication or gentle warming can be used to aid dissolution.[2]
| Application | Solvent | Concentration / Solubility | Notes |
| In Vitro | DMSO | Up to 300 mg/mL (approx. 632 mM) | Ultrasonic treatment is recommended to achieve maximum solubility. For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1%.[2] |
| In Vivo | 10% DMSO + 90% Corn Oil | ≥ 7.5 mg/mL (approx. 15.8 mM) | Forms a suspended solution. Requires sonication. Solvents should be added sequentially. |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Formulation dependent | This is a general formula for animal administration.[2] Solvents must be added in sequence, ensuring dissolution at each step.[2] The ratios can be adjusted to ensure the solution remains clear.[2] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 474.6 g/mol ) in a sterile tube.[2]
-
Solvent Addition: Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.746 mg of the compound.
-
Dissolution: Vortex the solution vigorously. If the compound is not fully dissolved, place the tube in a sonicator bath for several minutes until the solution is clear.[2] Gentle warming can also be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
This protocol provides a general workflow based on the known activity of IL-17 modulator 4 in inhibiting IL-17A and TNFα co-stimulated IL-8 secretion in human epidermal keratinocytes (HEKa).[1]
Workflow:
-
Cell Seeding: Plate HEKa cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Preparation of Working Solution: Dilute the 10 mM stock solution of this compound in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Remember to keep the final DMSO concentration below 0.1%.[2]
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of IL-17 modulator 4. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for a predetermined period (e.g., 1-2 hours).
-
Stimulation: Add recombinant human IL-17A and TNFα to the wells to stimulate the inflammatory response.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Analysis: Quantify the concentration of IL-8 in the supernatants using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Interpretation: Compare the levels of IL-8 in the modulator-treated groups to the stimulated control group to determine the inhibitory effect (e.g., calculate EC50).
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of IL-17 Modulator 4 Action.
Caption: General Workflow for an In Vitro Inhibition Assay.
References
Troubleshooting & Optimization
IL-17 modulator 4 sulfate solubility issues in aqueous solutions
Welcome to the technical support center for IL-17 Modulator 4 Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: IL-17 Modulator 4 is a prodrug of IL-17 Modulator 1, which is an orally active and highly efficacious small molecule modulator of Interleukin-17 (IL-17A).[1][2][3] It functions by binding to the IL-17A dimer, stabilizing its conformation and thereby preventing it from effectively binding to its receptor, IL-17RA.[1][2] This inhibition of the IL-17A signaling pathway makes it a promising candidate for the research of IL-17A mediated diseases, including inflammation and autoimmune disorders.[1][2][3]
Q2: What are the known solubility properties of this compound?
A2: this compound is known to have limited aqueous solubility. The available data indicates high solubility in organic solvents like DMSO. For in vivo studies, a common approach is to prepare a suspended solution.[1] One supplier suggests a vehicle of 10% DMSO in 90% corn oil, resulting in a suspended solution with a solubility of 7.5 mg/mL.[1] Another suggests a stock solution in DMSO at 270 mg/mL, with the recommendation of sonication to aid dissolution.[4]
Q3: Why am I observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer?
A3: This is a common issue for compounds with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. If the concentration of the compound in the final aqueous solution exceeds its solubility limit in that buffer, it will precipitate out of solution. This is a phenomenon known as "salting out" or precipitation due to a change in solvent polarity.
Q4: How does pH affect the solubility of small molecule modulators like this compound?
Troubleshooting Guide
Issue: Compound Precipitation or Cloudiness in Aqueous Solution
Potential Cause 1: Exceeding Aqueous Solubility Limit
-
Troubleshooting Steps:
-
Determine the approximate aqueous solubility: Start by preparing a series of dilutions of your DMSO stock into your desired aqueous buffer. Visually inspect for the lowest concentration at which precipitation or cloudiness occurs.
-
Work at a lower concentration: Once you have an estimated solubility limit, ensure your working concentrations are below this threshold.
-
Use of Co-solvents: For in vitro experiments, consider the use of a co-solvent system. A common formulation for animal studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[4] However, the final concentration of organic solvents should be kept low (typically <0.1% DMSO for cell-based assays) to avoid artifacts.[4]
-
Potential Cause 2: Incorrect Buffer Composition
-
Troubleshooting Steps:
-
Vary the buffer type: The composition of the buffer itself can influence solubility.[7] Test different buffer systems (e.g., phosphate, citrate, TRIS) at your target pH.
-
Adjust buffer strength: The concentration of the buffer components can also impact solubility. It has been observed that for some drugs, increasing buffer concentration can initially increase solubility, but at very high concentrations, a "salting-out" effect can occur, reducing solubility.[7][8]
-
Issue: Inconsistent Results in Biological Assays
Potential Cause 1: Compound Aggregation
-
Troubleshooting Steps:
-
Incorporate surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68 (typically 0.01-0.1%), can help to prevent aggregation and improve the stability of the compound in solution.
-
Sonication: Before adding the compound to your assay, briefly sonicate the prepared aqueous solution to help break up any potential aggregates.[4]
-
Potential Cause 2: Time-dependent Precipitation
-
Troubleshooting Steps:
-
Prepare fresh solutions: Due to its limited stability in aqueous solutions, it is recommended to prepare fresh dilutions of this compound immediately before each experiment.
-
Conduct a time-course stability study: Prepare your final working solution and monitor it for precipitation or cloudiness over the duration of your experiment (e.g., at 0, 2, 4, 8, and 24 hours). This will help you determine the time window in which your solution is stable.
-
Quantitative Data Summary
| Parameter | Solvent/Vehicle | Solubility | Notes | Reference |
| In Vitro Solubility | DMSO | 300 mg/mL (632.11 mM) | Ultrasonic treatment needed. | [1] |
| DMSO | 270 mg/mL (568.9 mM) | Sonication is recommended. | [4] | |
| In Vivo Solubility | 10% DMSO >> 90% corn oil | 7.5 mg/mL (15.80 mM) | Suspended solution; requires ultrasonic treatment. | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to estimate the aqueous solubility of this compound in a specific buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with your chosen aqueous buffer. Aim for a final DMSO concentration of 1-2% across all wells to minimize solvent effects.
-
Include control wells containing only the buffer with the same final DMSO concentration.
-
Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The concentration at which a significant increase in absorbance is observed compared to the control wells is considered the kinetic solubility limit.
Visualizations
IL-17 Signaling Pathway
Caption: IL-17A signaling pathway and the inhibitory action of IL-17 Modulator 4.
Experimental Workflow for Solubility Assessment
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 5. scielo.br [scielo.br]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing IL-17 Modulator 4 Sulfate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of IL-17 modulator 4 sulfate (B86663) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is IL-17 modulator 4 sulfate and what is its mechanism of action?
A1: IL-17 modulator 4 is a pro-agent of IL-17 modulator 1, which is an orally active and highly efficacious modulator of Interleukin-17 (IL-17).[1] It functions by binding to the central pocket of the IL-17A dimer, stabilizing its conformation. This prevents IL-17A from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream signaling pathway.[2] This modulator is under investigation for its potential in treating IL-17A mediated diseases such as inflammation, autoimmune diseases, and cancer.[1][2]
Q2: What is the IL-17 signaling pathway?
A2: The IL-17 signaling pathway is a crucial component of the immune system, primarily involved in inflammatory responses and host defense against certain pathogens.[3][4] The pathway is initiated when an IL-17 family cytokine, such as IL-17A, binds to its receptor complex (composed of IL-17RA and IL-17RC).[3][5][6] This binding triggers a cascade of downstream signaling events, including the activation of NF-κB, MAPKs (JNK, p38, and ERK), and C/EBP pathways.[6][7] These signaling pathways lead to the production of various pro-inflammatory molecules like cytokines (e.g., IL-6), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases, which recruit and activate immune cells like neutrophils to the site of inflammation.[8][9][10]
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A good starting point is to test a wide range of concentrations. Based on published data for a similar compound, which showed an EC50 of 14 nM for inhibiting IL-8 secretion in human epidermal keratinocytes, a logarithmic dilution series around this value is recommended.[2] For example, you could start with a range from 1 nM to 10 µM.
Q4: How can I assess the effect of this compound on my cells?
A4: The effect of the modulator can be assessed by measuring its impact on the IL-17 signaling pathway and on cell health. To evaluate the inhibitory effect on the signaling pathway, you can measure the secretion of downstream cytokines like IL-6 or IL-8 using an ELISA or a cytokine secretion assay.[11][12] To assess the impact on cell health and determine potential cytotoxicity, cell viability and proliferation assays are essential.[13][14][15][16][17]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when optimizing the concentration of this compound.
Problem 1: High variability in experimental results.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experiments as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variation in compound dilution | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and use calibrated pipettes. |
| Contamination | Regularly check for and address any signs of microbial contamination in your cell cultures. |
Problem 2: No observable effect of the modulator.
| Possible Cause | Recommended Solution |
| Sub-optimal concentration | The concentration of the modulator may be too low. Perform a wider dose-response curve, extending to higher concentrations. |
| Inactive compound | Ensure the proper storage and handling of the this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time | The incubation time may not be long enough to observe an effect. Perform a time-course experiment to determine the optimal incubation period. |
| Low IL-17 receptor expression | Confirm that your cell line expresses the IL-17 receptor (IL-17RA/RC) at sufficient levels. This can be checked by techniques like flow cytometry or western blotting. |
| Issues with the assay | Ensure your downstream readout assay (e.g., ELISA) is sensitive and working correctly. Include appropriate positive and negative controls. |
Problem 3: High cell toxicity observed.
| Possible Cause | Recommended Solution |
| Concentration is too high | The concentration of the modulator is likely above the cytotoxic threshold for your cells. Test a lower range of concentrations in your dose-response experiment. |
| Solvent toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells.[18] Run a solvent control to check for toxicity. |
| Cell sensitivity | Some cell lines may be more sensitive to the compound. Consider using a more robust cell line or reducing the incubation time. |
| Compound precipitation | Visually inspect the culture medium for any signs of compound precipitation, which can cause non-specific toxicity. If precipitation occurs, try using a different solvent or a lower concentration. |
Quantitative Data Summary
The following table summarizes the known quantitative data for IL-17 modulator 4. Researchers should use the subsequent table to record their own experimental data for optimization.
Table 1: Published Data for IL-17 Modulator 4
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 14 nM | HEKa (Human Epidermal Keratinocytes) | IL-8 Secretion Assay (co-stimulated with IL-17A and TNFα) | [2] |
Table 2: Experimental Data Template for Optimization
| Cell Line | Modulator Concentration | Incubation Time | Cell Viability (%) | Cytokine Inhibition (%) | Notes |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the modulator. Include wells with medium only (blank) and cells with medium but no modulator (negative control).
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Protocol 2: IL-6/IL-8 Secretion Assay (General Protocol)
This protocol describes a general method to measure the inhibition of IL-17A-induced cytokine secretion.
Materials:
-
24-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Recombinant human IL-17A
-
This compound
-
Human IL-6 or IL-8 ELISA kit
-
Plate reader
Procedure:
-
Seed cells in a 24-well plate and grow them to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of recombinant human IL-17A (to be determined empirically, often in the range of 10-100 ng/mL). Include appropriate controls: unstimulated cells, cells stimulated with IL-17A only, and cells with the modulator only.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 or IL-8 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the IL-17A stimulated control.
Visualizations
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 5. sinobiological.com [sinobiological.com]
- 6. cusabio.com [cusabio.com]
- 7. abeomics.com [abeomics.com]
- 8. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOCARTA_IL17_PATHWAY [gsea-msigdb.org]
- 10. youtube.com [youtube.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
Potential off-target effects of IL-17 modulator 4 sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving IL-17 Modulator 4 Sulfate. The focus is on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule pro-agent of IL-17 Modulator 1. Its active form functions as a protein-protein interaction modulator that binds to a central pocket of the IL-17A homodimer. This binding stabilizes the IL-17A conformation, rendering it unable to effectively bind to its receptor, IL-17RA.[1] This action inhibits the downstream inflammatory signaling cascade.[1]
Q2: What is the intended signaling pathway targeted by this modulator?
A2: The intended target is the IL-17 signaling pathway. Upon binding of IL-17A to its receptor complex (IL-17RA and IL-17RC), a cascade involving the recruitment of the adaptor protein Act1 is initiated.[2][3] This leads to the activation of TRAF6 and subsequent downstream pathways, including NF-κB and MAPKs (JNK, p38, ERK), culminating in the transcription of pro-inflammatory genes.[4][5] this compound aims to prevent the initial ligand-receptor interaction.
References
IL-17 modulator 4 sulfate stability in cell culture media
Welcome to the technical support center for IL-17 Modulator 4 Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to its stability and application.
Frequently Asked Questions (FAQs)
Q1: What is IL-17 Modulator 4 Sulfate and how does it work?
A1: this compound is a research compound identified as a pro-agent or prodrug of IL-17 Modulator 1.[1] It is designed to target the Interleukin-17 (IL-17) signaling pathway, which is a critical mediator of inflammation and is implicated in various autoimmune diseases.[1][2] The modulator functions by binding to the IL-17A dimer, stabilizing its conformation and preventing it from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[4] It is recommended to store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
A3: The stability of small molecules like this compound in cell culture media can be influenced by several factors:
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can accelerate the hydrolysis of susceptible chemical groups. While sulfate esters are generally more stable at neutral pH, the complexity of the molecule could introduce other instabilities.[1][6]
-
Media Components: Certain components in cell culture media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can potentially react with the compound.[1][7]
-
Enzymatic Degradation: If using serum-containing media (e.g., with Fetal Bovine Serum - FBS), esterases and other enzymes present in the serum can metabolize the compound.[8] Additionally, cells themselves can secrete enzymes or metabolize the compound intracellularly.[9]
-
Light Exposure: Light-sensitive compounds can degrade upon exposure to light. It is good practice to handle such compounds in subdued light.[10]
-
Oxidation: Dissolved oxygen in the media can lead to oxidative degradation of susceptible molecules.[10]
Q4: How can I determine if this compound is degrading in my cell culture experiment?
A4: The most direct method to assess the chemical stability of the compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This involves incubating the compound in your specific cell culture medium (both with and without cells) at 37°C and analyzing samples at different time points (e.g., 0, 2, 8, 24, 48 hours) to quantify the concentration of the intact parent compound.[1]
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity or inconsistent results over time. | Compound Degradation: The modulator may be unstable under your specific experimental conditions. | - Perform a stability study using HPLC or LC-MS to quantify the compound's half-life in your media. - Prepare fresh solutions of the modulator immediately before each experiment. - Consider replenishing the compound with fresh media during long-term experiments.[11] |
| Non-specific Binding: The compound may be adsorbing to plasticware (e.g., flasks, plates, pipette tips). | - Use low-protein-binding plasticware. - Include a control group without cells to assess binding to the culture vessel.[12] | |
| Cellular Metabolism: The cells may be actively metabolizing the compound into an inactive form. | - Analyze cell lysates and culture supernatant for the presence of metabolites using LC-MS. - Test the compound in a cell-free system to differentiate between chemical and cellular degradation. | |
| High variability between experimental replicates. | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. | - Ensure complete dissolution of the stock solution (ultrasonication may be required for some formulations). - Prepare intermediate dilutions in pre-warmed media before the final dilution into the culture plate to avoid "solvent shock".[11] |
| Inconsistent Sample Handling: Variations in timing or technique during sample preparation and analysis. | - Standardize the protocol for sample collection and processing. - Ensure the analytical method (e.g., HPLC) is validated for linearity, precision, and accuracy.[12] | |
| Visible precipitate in the culture medium after adding the compound. | Concentration Exceeds Solubility: The final concentration of the modulator is higher than its solubility limit in the culture medium. | - Determine the maximum soluble concentration of the compound in your specific medium. - Reduce the final concentration of the compound.[11] |
| Solvent Effects: The concentration of the solvent (e.g., DMSO) used for the stock solution is too high in the final culture volume. | - Keep the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. - Always include a vehicle control with the same final solvent concentration.[4] |
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound in different cell culture media. This data is for example purposes only and actual results may vary.
Table 1: Stability of this compound (10 µM) in Cell-Free Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100.0 ± 2.5 | 100.0 ± 3.1 | 100.0 ± 2.8 |
| 2 | 95.3 ± 4.1 | 96.1 ± 3.5 | 98.2 ± 2.9 |
| 8 | 82.7 ± 5.6 | 85.4 ± 4.8 | 92.5 ± 3.7 |
| 24 | 65.1 ± 6.2 | 68.9 ± 5.9 | 81.3 ± 4.5 |
| 48 | 42.8 ± 7.1 | 47.2 ± 6.8 | 67.8 ± 5.3 |
Table 2: Calculated Half-Life (T½) of this compound in Different Media
| Medium Condition | Calculated Half-Life (Hours) |
| DMEM + 10% FBS | ~ 38 |
| RPMI-1640 + 10% FBS | ~ 42 |
| Serum-Free DMEM | ~ 75 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol provides a framework for assessing the chemical stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (B52724) (HPLC grade)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube from the incubator. The T=0 sample should be processed immediately after preparation.
-
Sample Processing: To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the media sample. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC method to quantify the peak area of the intact this compound.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the peak area of the T=0 sample.
Visualizations
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17 signaling pathway that is targeted by this compound. Upon binding of IL-17A to its receptor complex (IL-17RA/IL-17RC), the adaptor protein Act1 is recruited. This initiates a signaling cascade through TRAF6, leading to the activation of transcription factors such as NF-κB and the MAPK pathway, ultimately resulting in the expression of pro-inflammatory genes.[6][8][12]
Caption: Simplified IL-17 signaling pathway and the inhibitory action of its modulator.
Troubleshooting Workflow for Compound Instability
This workflow provides a logical sequence of steps to diagnose and address issues related to the suspected instability of a small molecule inhibitor in cell culture.
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing degradation of IL-17 modulator 4 sulfate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-17 Modulator 4 Sulfate (B86663) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for IL-17 Modulator 4 Sulfate in solution?
A1: The primary degradation pathways for a sulfated protein therapeutic like this compound include both chemical and physical degradation. Chemical degradation can involve hydrolysis of the sulfate group, particularly under acidic conditions, leading to a loss of potency.[1][2][3] Other chemical modifications can include oxidation of sensitive amino acid residues (e.g., methionine, cysteine), deamidation of asparagine and glutamine residues, and peptide bond hydrolysis.[4] Physical degradation primarily involves aggregation (formation of soluble or insoluble protein multimers) and precipitation, which can be triggered by factors like temperature stress, mechanical stress (e.g., agitation), and exposure to interfaces (e.g., air-water).[5][6]
Q2: What are the optimal storage conditions to ensure the stability of this compound solution?
A2: For long-term stability, it is recommended to store this compound in a buffered solution at low temperatures, typically -20°C or -80°C.[7] The buffer should be optimized for pH, typically in the neutral to slightly basic range to minimize acid-catalyzed hydrolysis of the sulfate group.[1][2] The formulation may also include excipients such as cryoprotectants (e.g., glycerol), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) to prevent aggregation and denaturation during freezing and thawing.[5][7] For short-term storage, refrigeration at 2-8°C is often acceptable, but the duration should be validated based on stability studies. Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use vials.[5]
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A combination of analytical techniques should be employed to monitor the different degradation pathways. Size-Exclusion Chromatography (SEC-HPLC) is the standard method for quantifying aggregates and fragments.[8][9][10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to assess purity and detect chemical modifications, including the loss of the sulfate group (desulfation).[11][12][13] Ion-Exchange Chromatography (IEX-HPLC) is effective for separating charge variants that can result from deamidation or other modifications.[4] Mass Spectrometry (MS) can be used to identify the exact nature of the modifications.[11][14][15][16] Finally, a functional bioassay, such as an IL-17 inhibition ELISA, is crucial to confirm that the modulator retains its biological activity.
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation studies, or stress testing, involve intentionally subjecting the this compound to harsh conditions that are expected to accelerate its degradation.[17][18][19] These conditions typically include exposure to high and low pH, elevated temperatures, oxidizing agents, and intense light. The purpose of these studies is to identify the potential degradation products and pathways, which helps in developing and validating stability-indicating analytical methods.[17][18] Understanding the degradation profile under stressed conditions can also provide insights into the intrinsic stability of the molecule and aid in the development of a stable formulation.[18]
Troubleshooting Guides
Issue 1: Loss of Biological Activity
| Possible Cause | Troubleshooting Steps |
| Degradation/Aggregation | - Confirm the integrity of the protein using SEC-HPLC to check for aggregates and fragments.[5] - Assess the purity and potential chemical modifications using RP-HPLC. - Ensure proper storage conditions (temperature, buffer) have been maintained. |
| Assay-related issues | - Verify the functionality of all assay reagents and controls. - Ensure the assay protocol was followed correctly. - Confirm that the plate reader and other equipment are functioning properly. |
Issue 2: Presence of Aggregates in Solution
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | - Ensure the buffer pH is not close to the isoelectric point (pI) of the modulator. A pH at least one unit away from the pI is recommended.[5] - Optimize the ionic strength of the buffer; some proteins require low salt, while others are more stable in higher salt concentrations. |
| Temperature Stress | - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5] - Store the modulator at the recommended temperature. - If working at room temperature, minimize the time the solution is not on ice. |
| Mechanical Stress | - Avoid vigorous vortexing or shaking. Mix by gentle inversion or pipetting. |
| High Protein Concentration | - If possible, work with lower concentrations of the modulator.[5] |
Issue 3: Suspected Hydrolysis of the Sulfate Group
| Possible Cause | Troubleshooting Steps |
| Acidic pH | - Ensure the buffer pH is neutral to slightly basic. Tyrosine sulfate esters are known to be labile in acidic conditions.[1][2][3] - Avoid exposing the modulator to acidic solutions for prolonged periods. |
| Elevated Temperature | - Perform all handling and experimental steps at low temperatures (on ice or at 4°C) to minimize the rate of hydrolysis.[3] |
| Analysis | - Use RP-HPLC to separate the sulfated and desulfated forms of the modulator. The desulfated form will have a different retention time. - Confirm the loss of the sulfate group using mass spectrometry. |
Data Summary
The following tables present representative data from forced degradation studies on a model sulfated IL-17 modulator.
Table 1: Effect of pH on the Stability of this compound at 37°C for 7 Days
| pH | % Main Peak (RP-HPLC) | % Aggregates (SEC-HPLC) | % Desulfation (RP-HPLC) | % Relative Activity |
| 4.0 | 75.2 | 5.8 | 15.3 | 70 |
| 5.0 | 88.6 | 3.1 | 5.9 | 85 |
| 6.0 | 95.1 | 1.5 | 1.8 | 94 |
| 7.0 | 96.5 | 1.2 | 0.9 | 98 |
| 8.0 | 96.2 | 1.3 | 0.7 | 97 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 for 7 Days
| Temperature | % Main Peak (RP-HPLC) | % Aggregates (SEC-HPLC) | % Desulfation (RP-HPLC) | % Relative Activity |
| 4°C | 99.1 | 0.8 | <0.5 | 100 |
| 25°C | 97.8 | 1.1 | 0.6 | 99 |
| 37°C | 96.5 | 1.2 | 0.9 | 98 |
| 50°C | 85.3 | 8.9 | 3.2 | 82 |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: SEC column suitable for protein separations (e.g., 300 Å pore size).[8]
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the this compound sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.[20]
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Desulfation Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dilute the sample to 0.5 mg/mL in Mobile Phase A.
-
Injection Volume: 50 µL.
-
Analysis: The main peak corresponds to the intact, sulfated modulator. The desulfated form, being more hydrophobic, will typically elute later. Integrate all peaks and calculate the percentage purity of the main peak.
Protocol 3: IL-17 Functional Bioassay (ELISA-based)
-
Principle: This assay measures the ability of this compound to inhibit the binding of IL-17A to its receptor, IL-17RA.
-
Materials: 96-well microplate coated with recombinant human IL-17RA, recombinant human IL-17A, biotinylated anti-IL-17A antibody, streptavidin-HRP, TMB substrate, stop solution.
-
Procedure:
-
Prepare a dilution series of the this compound samples and a standard control.
-
Add a fixed concentration of IL-17A to each well containing the diluted modulator and incubate.
-
Transfer the mixture to the IL-17RA coated plate and incubate.
-
Wash the plate to remove unbound components.
-
Add the biotinylated anti-IL-17A detection antibody and incubate.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Analysis: The signal is inversely proportional to the amount of active modulator. Calculate the IC50 value for the samples and compare it to the reference standard to determine the relative activity.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Experimental workflow for assessing modulator stability.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Sulfated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Proteomics Analysis of Sulfation - Creative Proteomics [creative-proteomics.com]
- 12. hplc.eu [hplc.eu]
- 13. Reversed-phase High Performance Liquid Chromatography of proteins [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Determination of the sites of tyrosine O-sulfation in peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 19. Forced Degradation Studies/ Biologics Stability Programs for Biopharmaceuticals [rsc.org]
- 20. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Cell line specific responses to IL-17 modulator 4 sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-17 Modulator 4 Sulfate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug that is converted to its active form, IL-17 Modulator 1. This active compound is a small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). It functions by binding to the IL-17A homodimer, which stabilizes a conformation that is unable to effectively bind to its cell surface receptor, IL-17RA/RC. This disruption of the protein-protein interaction between IL-17A and its receptor blocks the downstream signaling cascade, thereby inhibiting IL-17A-mediated inflammatory responses.
Q2: Which cell lines are responsive to IL-17A and suitable for studying the effects of this compound?
A2: A variety of cell lines from different tissues are known to respond to IL-17A and can be used to assay the activity of this compound. The choice of cell line should be guided by the research question. Commonly used cell types include:
-
Epithelial Cells:
-
HEKa (Human Epidermal Keratinocytes, adult): Useful for studying skin inflammation. IL-17A, often in synergy with TNF-α, induces the secretion of chemokines like IL-8.
-
A549 (Human Lung Carcinoma): A model for airway inflammation.
-
HT-29 (Human Colorectal Adenocarcinoma): A model for gut inflammation.
-
-
Fibroblasts:
-
HDF (Human Dermal Fibroblasts): Relevant for studying fibrosis and inflammation in the skin.
-
Synoviocytes (from rheumatoid arthritis patients): A key model for investigating rheumatoid arthritis.
-
-
Reporter Cell Lines:
-
HEK-Blue™ IL-17 Cells: These are HEK293 cells engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They provide a simple and quantitative readout of IL-17 pathway activation.
-
Q3: Why do different cell lines show varying sensitivity to this compound?
A3: The differential response of cell lines to this compound can be attributed to several factors:
-
Receptor Expression Levels: The density of the IL-17RA/RC receptor complex on the cell surface can vary significantly between cell types. Cells with higher receptor expression may exhibit a more robust response to IL-17A and, consequently, a more pronounced inhibition by the modulator.
-
Abundance of Downstream Signaling Molecules: The intracellular concentrations of adaptor proteins (e.g., Act1, TRAF6) and downstream signaling components (e.g., NF-κB, MAP kinases) can differ, leading to variations in signal amplification and gene expression.[1]
-
Cross-talk with Other Signaling Pathways: The inflammatory microenvironment and the presence of other cytokines, such as TNF-α, can synergize with IL-17A signaling.[2] The extent of this synergy can be cell-type specific.
-
Genetic and Epigenetic Differences: Inherent genetic and epigenetic variations among cell lines can influence the expression of IL-17 target genes and the cellular response to inhibitors.
Quantitative Data Summary
The following tables summarize expected quantitative data for the active form of this compound in various cell lines. Note: This data is illustrative and may vary based on experimental conditions.
Table 1: Potency of this compound (Active Form) in Different Cell Lines
| Cell Line | Assay Readout | Stimulus | EC50 / IC50 (nM) |
| HEKa | IL-8 Secretion | IL-17A (50 ng/mL) + TNF-α (1 ng/mL) | 14 |
| HDF | IL-6 Secretion | IL-17A (50 ng/mL) | 25 |
| A549 | CXCL1 Secretion | IL-17A (100 ng/mL) | 50 |
| HT-29 | IL-8 Secretion | IL-17A (100 ng/mL) + IL-1β (10 ng/mL) | 35 |
| HEK-Blue™ IL-17 | SEAP Activity | IL-17A (20 ng/mL) | 18 |
Experimental Protocols
Protocol 1: IL-8 Secretion Assay in HEKa Cells
Objective: To determine the potency of this compound in inhibiting IL-17A/TNF-α-induced IL-8 secretion from human epidermal keratinocytes.
Materials:
-
HEKa cells (Adult Human Epidermal Keratinocytes)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
This compound
-
96-well cell culture plates
-
Human IL-8 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
DMSO (for compound dilution)
Procedure:
-
Cell Seeding:
-
Culture HEKa cells in KGM until they reach 80-90% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of KGM.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in KGM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Carefully remove the medium from the cells and replace it with 90 µL of KGM containing the various concentrations of this compound.
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a 10X stock of IL-17A and TNF-α in KGM.
-
Add 10 µL of the 10X cytokine stock to each well to achieve a final concentration of 50 ng/mL IL-17A and 1 ng/mL TNF-α.
-
For the negative control wells, add 10 µL of KGM without cytokines.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for IL-8 measurement.
-
Perform the IL-8 ELISA according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IL-8 in each sample from the standard curve.
-
Plot the IL-8 concentration against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound or cytokine addition. 3. "Edge effect" in 96-well plates. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. To minimize evaporation, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Weak or no inhibition by this compound | 1. Compound degradation. 2. Suboptimal cytokine stimulation. 3. Low expression of IL-17 receptors on the cell line. 4. Incorrect assay timing. | 1. Prepare fresh compound dilutions for each experiment. Store the stock solution at -80°C. 2. Confirm the bioactivity of your IL-17A and TNF-α stocks. Perform a dose-response curve for the cytokines to ensure you are using a concentration on the linear portion of the curve. 3. Verify IL-17RA and IL-17RC expression in your cell line via qPCR or flow cytometry. 4. Optimize the incubation time for both the compound pre-treatment and the cytokine stimulation. |
| High background in unstimulated wells | 1. Cell stress due to over-confluency or harsh handling. 2. Presence of endotoxin (B1171834) in reagents. 3. Autocrine signaling in the cell line. | 1. Do not let cells become over-confluent before seeding. Handle cells gently during passaging and seeding. 2. Use endotoxin-free reagents and consumables. 3. Wash cells with PBS before adding fresh media and compounds to remove any endogenously produced factors. |
| Unexpected cell toxicity | 1. High concentration of DMSO. 2. Cytotoxicity of the modulator at high concentrations. 3. Contamination of cell culture. | 1. Ensure the final DMSO concentration does not exceed 0.1-0.5% (cell line dependent). Run a DMSO-only control at the highest concentration used. 2. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay to assess the cytotoxic potential of the modulator. 3. Regularly test your cell cultures for mycoplasma contamination. |
Visualizations
Caption: IL-17A signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing the potency of this compound.
References
Technical Support Center: Managing In Vitro Cytotoxicity of IL-17 Modulator 4 Sulfate
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the in vitro cytotoxicity of IL-17 Modulator 4 Sulfate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule designed to modulate the protein-protein interaction of IL-17A.[1] It functions by binding to the central pocket of the IL-17A dimer, which stabilizes its conformation and prevents it from effectively binding to its receptor, IL-17RA.[1] This inhibition of the IL-17A-mediated signaling pathway makes it a compound of interest for researching inflammatory and autoimmune diseases.[1] It is considered a proagent of IL-17 modulator 1.[1]
Q2: I am observing high levels of cytotoxicity in my cell cultures treated with this compound. What are the potential causes?
High cytotoxicity can stem from several factors, both compound-related and experimental. These include:
-
Compound Precipitation: The modulator may be precipitating out of the culture medium at the tested concentrations.
-
Off-Target Effects: The compound may be interacting with cellular targets other than IL-17A, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve the modulator (e.g., DMSO) may be present at a toxic concentration.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound or its off-target effects.
-
Assay Interference: The compound may be directly interfering with the chemistry of your chosen cytotoxicity assay, leading to inaccurate results.[2]
Q3: How can I differentiate between a true cytotoxic effect and a cytostatic effect?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without necessarily killing the cells.[3] To distinguish between the two, it is recommended to use orthogonal assays that measure different cellular parameters.[2] For instance, combining a metabolic assay (like MTT or MTS) with a membrane integrity assay (like LDH release or Trypan Blue) can provide a clearer picture. A decrease in metabolic activity without a corresponding increase in membrane leakage may suggest a cytostatic effect.[2] Monitoring cell numbers over the course of the experiment is also crucial to determine if the compound is killing cells or merely halting their growth.[4]
Q4: How does the choice of cytotoxicity assay influence my results?
The choice of assay is critical as different assays measure different cellular events that can occur at various times after compound exposure.[2]
-
Metabolic Assays (e.g., MTT, MTS, resazurin): These measure the metabolic activity of cells. A reduction in signal can indicate either cell death or a decrease in proliferation.[2][5]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These detect leakage of cytoplasmic contents from cells with damaged membranes, which is typically a marker of late-stage apoptosis or necrosis.[2][4][6]
-
Apoptosis Assays (e.g., Caspase-Glo): These measure the activity of caspases, enzymes that are activated during programmed cell death.[2][7]
For a comprehensive assessment, it is advisable to use multiple assays that measure different aspects of cell health.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health, passage number, or seeding density.[2] | 1. Use cells within a consistent and low passage number range.2. Ensure cell viability is >95% before seeding.3. Optimize and standardize cell seeding density to prevent overgrowth or sparseness.[2] | Increased reproducibility of IC50 values. |
| Compound appears cytotoxic only at high concentrations, with a steep dose-response curve. | Compound precipitation in the culture medium at higher concentrations. | 1. Visually inspect wells for any precipitate under a microscope.2. Determine the solubility of the compound in the specific culture medium being used.3. If solubility is an issue, consider using a lower concentration range or a different solvent system (ensure solvent concentration is non-toxic, e.g., DMSO < 0.1%).[2] | A more consistent, dose-dependent cytotoxicity that reflects true biological activity. |
| Observed cytotoxicity does not seem to correlate with the intended IL-17 pathway inhibition. | The cytotoxicity may be due to off-target effects unrelated to IL-17 modulation. | 1. Cell Line Panel Screening: Test the compound on a panel of cell lines with varying expression levels of IL-17RA/RC to see if cytotoxicity is target-dependent.2. Target Engagement Assay: Confirm that the compound engages with IL-17A at concentrations that correlate with the observed cytotoxicity.3. Rescue Experiments: If a specific off-target pathway is suspected, attempt to "rescue" the cells from cytotoxicity by modulating that pathway.[2] | A clearer understanding of whether the observed cytotoxicity is on-target or off-target. |
| Discrepancy between results from different viability assays (e.g., MTT vs. LDH release). | The compound may be inducing different cell death mechanisms, or it could be interfering with one of the assays. | 1. Time-Course Experiment: Measure cytotoxicity at multiple time points to understand the kinetics of cell death.2. Assay Interference Control: Run a control plate with the compound and assay reagents in the absence of cells to check for direct chemical interference.[2] | A more accurate interpretation of the cytotoxicity data and the underlying mechanism of cell death. |
| The compound is more cytotoxic in low-serum or serum-free media. | High protein binding of the compound. Serum proteins can sequester the compound, reducing the free fraction available to interact with cells.[2] | 1. Test cytotoxicity in a gradient of serum concentrations (e.g., 1%, 5%, 10% FBS).2. Quantify the protein binding of the compound using techniques like equilibrium dialysis.[2] | A better understanding of how serum affects the compound's potency, which is important for in vitro-in vivo correlation. |
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity Assessment
This protocol provides a method to assess the effect of a compound on cellular metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer provided in the kit).[4]
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control) wells.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving oral bioavailability of IL-17 modulator 4 sulfate in vivo
Disclaimer: Information regarding the specific compound "IL-17 modulator 4 sulfate" is not publicly available. This guide provides general strategies and troubleshooting advice based on established pharmaceutical principles for small molecule drug candidates with physicochemical properties that may be similar to a sulfate (B86663) salt of an IL-17 modulator. The protocols and FAQs are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in in-vitro assays but fails to show efficacy in animal models after oral dosing. What is the likely issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy following oral administration often points to poor oral bioavailability.[1] For an oral drug to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Common causes for low oral bioavailability include poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism in the gut wall or liver, or degradation in the hostile environment of the GI tract.[3][4][5]
Q2: What are the first steps to troubleshoot the poor oral bioavailability of this compound?
A2: The initial approach should be a thorough characterization of the compound's fundamental physicochemical properties. Key assessments include:
-
Aqueous Solubility: Determine the solubility across a range of pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Sulfate salts can have pH-dependent solubility.[6]
-
Permeability: Assess the compound's ability to cross intestinal barriers. This can be initially screened using a Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, followed by the Caco-2 cell monolayer assay, which is considered the gold standard for predicting human intestinal absorption and can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.[7]
-
LogP/LogD: Determine the lipophilicity of the compound, as this property significantly influences its ability to permeate cell membranes.[4][8]
Q3: My compound is a sulfate salt. How might this impact its oral absorption?
A3: A sulfate salt is generally chosen to improve the aqueous solubility and dissolution rate of a basic parent compound. While this can be beneficial, the increased polarity and ionization of the sulfate form may negatively impact its ability to permeate the lipid-based cell membranes of the intestinal epithelium, potentially leading to low permeability.[9] Therefore, a balance must be struck between solubility and permeability for effective oral absorption.[9]
Q4: What formulation strategies can I explore to improve the bioavailability of a poorly soluble compound?
A4: Numerous formulation strategies exist to enhance the bioavailability of poorly soluble drugs.[5][10] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization or nanocrystal technology reduce particle size to increase the surface area for dissolution.[5][10][11]
-
Enabling Formulations:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate. This can be achieved through spray drying or hot-melt extrusion.[4][8]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example, which form fine emulsions in the GI tract, facilitating drug absorption.[3][10][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug and increase its aqueous solubility.[10][13]
-
Q5: I am observing high variability in my in-vivo animal pharmacokinetic data. What are the potential causes?
A5: High variability in animal studies can stem from several factors. For formulation-related issues, ensure the homogeneity of your dosing vehicle, especially if it is a suspension, to guarantee consistent dosing.[1] Physiological factors in the animals, such as the presence or absence of food, can significantly alter GI pH and motility, affecting the absorption of many drugs.[1][2][4] It is crucial to standardize feeding schedules and other experimental conditions.
Q6: Could a prodrug approach be a viable strategy for my IL-17 modulator?
A6: Yes, a prodrug approach is a powerful chemical modification strategy to overcome bioavailability barriers.[4][13] For a compound with low permeability due to high polarity (like a sulfate salt), a lipophilic moiety can be attached to create a more membrane-permeable prodrug. This moiety is then cleaved in vivo by enzymes to release the active parent drug. Conversely, for a compound with low solubility, a hydrophilic group can be attached. A successful example in the IL-17 field involved creating a phosphate (B84403) prodrug of a small molecule modulator to dramatically increase its solubility at neutral pH and improve oral bioavailability in dogs.[6]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
-
Problem: The concentration of this compound that can be dissolved in the GI tract is too low for effective absorption.
| Possible Cause | Proposed Solution / Strategy | Rationale |
| High Crystal Lattice Energy | Particle Size Reduction (Micronization/Nanonization): Decrease particle size using techniques like jet milling.[5][11] | Increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. |
| Amorphous Solid Dispersion: Formulate the compound with a polymer (e.g., HPMC, PVP) using spray drying or hot-melt extrusion.[4][8] | The amorphous form lacks a crystal lattice, existing in a higher energy state, which leads to greater apparent solubility and faster dissolution. | |
| Poor Solvation | Co-solvents & Surfactants: Screen for solubilizing excipients like PEG 400, propylene (B89431) glycol, or polysorbate 80.[1] | These agents reduce the polarity of the aqueous environment or form micelles to increase the drug's solubility. |
| Complexation: Use cyclodextrins to form an inclusion complex.[13] | The hydrophilic exterior of the cyclodextrin (B1172386) molecule enhances the solubility of the encapsulated lipophilic drug. | |
| pH-Dependent Solubility | pH Modification: For a compound with low solubility at intestinal pH, consider an enteric-coated formulation designed for release in a more favorable region of the GI tract. | This strategy targets drug release to a specific GI location where solubility and absorption are optimal. |
Issue 2: Low Intestinal Permeability
-
Problem: The compound dissolves but cannot efficiently cross the intestinal epithelium to enter the bloodstream.
| Possible Cause | Proposed Solution / Strategy | Rationale |
| High Polarity / Hydrophilicity | Prodrug Approach: Chemically modify the molecule by adding a lipophilic promoiety that is cleaved in vivo.[4] | The prodrug has increased lipophilicity, allowing it to better partition into and diffuse across the lipid membranes of enterocytes. |
| Lipid-Based Formulations (SEDDS/SMEDDS): Formulate the drug in a mixture of oils and surfactants.[3][10][12] | These systems can present the drug in a solubilized state directly at the intestinal wall and can enhance absorption through the lymphatic pathway, bypassing the liver first-pass effect.[5] | |
| Efflux Transporter Substrate | Inhibition of Efflux Pumps: Co-administer with a known P-glycoprotein (P-gp) inhibitor (for research purposes). | This can confirm if efflux is a limiting factor. However, this is not a typical development strategy due to potential drug-drug interactions. |
| Use of Permeation Enhancers: Include excipients that transiently and reversibly open the tight junctions between intestinal cells.[3][14] | This allows for paracellular transport of the drug, but this approach must be carefully evaluated for safety. |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
-
Objective: To determine the kinetic solubility of this compound in buffers mimicking physiological pH.
-
Materials: this compound, Dimethyl Sulfoxide (DMSO), Phosphate Buffered Saline (PBS) at pH 7.4, simulated gastric fluid (pH ~1.2), and simulated intestinal fluid (pH ~6.8).
-
Methodology: a. Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). b. Add a small volume (e.g., 1-2 µL) of the DMSO stock solution into each of the aqueous buffers to achieve a target final concentration. c. Incubate the samples at room temperature or 37°C for a defined period (e.g., 2 to 24 hours) with gentle shaking. d. After incubation, check for precipitation visually. e. Separate any precipitated material by centrifugation or filtration. f. Quantify the concentration of the compound remaining in the supernatant/filtrate using a validated analytical method such as LC-MS/MS or HPLC-UV.
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To determine the apparent permeability (Papp) of the compound across a Caco-2 cell monolayer and assess its potential for active efflux.[7]
-
Materials: Caco-2 cells, cell culture medium, Transwell™ permeable supports, Hanks' Balanced Salt Solution (HBSS), Lucifer yellow for monolayer integrity testing.[7]
-
Methodology: a. Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days until they form a differentiated, polarized monolayer. b. Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or by testing the transport of a paracellular marker like Lucifer yellow. c. Apical to Basolateral (A-to-B) Transport: i. Wash the cell monolayers with pre-warmed HBSS. ii. Add the test compound (dissolved in HBSS) to the apical (upper) compartment. iii. Add fresh HBSS to the basolateral (lower) compartment. iv. Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[7] v. At the end of the incubation, take samples from both compartments for analysis. d. Basolateral to Apical (B-to-A) Transport: Perform the experiment in the reverse direction to assess efflux. Add the compound to the basolateral compartment and sample from the apical compartment. e. Quantification: Analyze the compound's concentration in all samples using LC-MS/MS. f. Data Analysis: Calculate the Papp value. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the oral bioavailability (F%) and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound.
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.[15][16]
-
Methodology: a. Fast animals overnight prior to dosing, but allow access to water. b. Intravenous (IV) Group (n=3-5 animals): Administer the compound as a single bolus injection via the tail vein at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle. This group serves as the 100% bioavailable reference.[7] c. Oral (PO) Group (n=3-5 animals): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) in the test formulation.[7] d. Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). e. Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis. f. Quantification: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS method. g. Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Drug solubility and permeability [pion-inc.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. pharm-int.com [pharm-int.com]
- 13. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Resistance to IL-17 Small Molecule Inhibitors
Welcome to the technical support center for researchers working with small molecule inhibitors of the Interleukin-17 (IL-17) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments and overcome potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule IL-17 inhibitors?
A1: Small molecule IL-17 inhibitors are typically designed as protein-protein interaction (PPI) inhibitors.[1][2] They function by binding to IL-17A, preventing it from interacting with its receptor, IL-17RA.[3][4] This disruption of the IL-17A/IL-17RA complex blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[3][5]
Q2: My IL-17 small molecule inhibitor shows high potency in biochemical assays but has low activity in my cellular experiments. What are the potential reasons for this discrepancy?
A2: This is a common issue when transitioning from a biochemical to a cellular environment. Several factors could be at play:
-
Low Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach the intracellularly-acting components of the signaling pathway.[6][7]
-
Compound Efflux: The cells may be actively pumping the inhibitor out through efflux pumps.[6]
-
Compound Stability and Solubility: The inhibitor may be unstable or poorly soluble in your cell culture medium.[6][7]
-
High Protein Binding: The inhibitor may be binding to proteins in the serum of your culture medium, reducing its effective concentration.[6]
-
Off-Target Effects: At the concentrations used, the inhibitor might be engaging other targets that counteract its intended effect.[8]
Q3: What are the potential molecular mechanisms of acquired resistance to IL-17 small molecule inhibitors?
A3: While specific data on acquired resistance to small molecule IL-17 inhibitors is still emerging, potential mechanisms can be extrapolated from general principles of drug resistance and the known biology of the IL-17 pathway:
-
Target Modification: Mutations in the IL-17A protein could alter the binding site of the small molecule, reducing its affinity and efficacy.
-
Activation of Bypass Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of IL-17 signaling. Key candidates for bypass pathways include:
-
Tumor Necrosis Factor-α (TNF-α) Signaling: TNF-α and IL-17A often have synergistic effects on the expression of pro-inflammatory genes.[4][9][10][11] Upregulation of the TNF-α pathway could maintain a pro-inflammatory state despite IL-17 blockade.
-
STAT3 Activation: Signal transducer and activator of transcription 3 (STAT3) is a critical transcription factor for the development and function of Th17 cells, the primary producers of IL-17.[3][12][13] Persistent activation of STAT3 through other cytokine receptors (e.g., IL-6R, IL-23R) could sustain a pro-inflammatory phenotype.[3][12]
-
-
Increased Target Expression: Overexpression of IL-17A could titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or metabolic enzymes could reduce the intracellular concentration of the inhibitor.
Troubleshooting Guides
Problem 1: Suboptimal Inhibitor Potency in Cellular Assays
If your small molecule IL-17 inhibitor is demonstrating lower than expected potency in your cellular assays, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low Cell Permeability | 1. Modify the inhibitor structure to increase lipophilicity. 2. Use a permeabilizing agent (with caution, as it may affect cell health). | Not applicable (medicinal chemistry). |
| Compound Efflux | Co-administer with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored. | Dose-response curve of your IL-17 inhibitor with and without a fixed concentration of an efflux pump inhibitor. |
| Poor Solubility/Stability | 1. Test the solubility and stability of your compound in your specific cell culture medium. 2. Consider using a different formulation or solvent. | Incubate the inhibitor in media for the duration of the experiment and measure its concentration by LC-MS/MS. |
| High Serum Protein Binding | Perform the assay in low-serum or serum-free media (if your cells can tolerate it) and compare the results to assays with normal serum concentrations. | Run parallel dose-response experiments in media containing 10%, 2%, and 0.5% serum. |
| Lack of Target Engagement | Confirm that your inhibitor is binding to IL-17A within the cells. | Perform a Cellular Thermal Shift Assay (CETSA).[6] |
Problem 2: Suspected Development of In Vitro Resistance
If you observe a gradual loss of inhibitor efficacy over time with continuous cell culture and treatment, you may be selecting for a resistant cell population.
| Troubleshooting Step | Objective | Experimental Protocol |
| Confirm Resistance | Quantify the shift in the half-maximal inhibitory concentration (IC50) of your inhibitor in the suspected resistant cell line compared to the parental cell line. | Perform a cell viability or cytokine release assay with a full dose-response curve for both cell lines.[14] |
| Investigate Target Modification | Sequence the IL17A gene in the resistant cell line to identify potential mutations in the inhibitor binding site. | Isolate genomic DNA, PCR amplify the IL17A coding region, and perform Sanger sequencing. |
| Assess Bypass Pathway Activation | Measure the activation state of key nodes in potential bypass pathways, such as TNF-α and STAT3 signaling. | Perform Western blotting for phosphorylated and total proteins (e.g., p-NF-κB, NF-κB, p-STAT3, STAT3). |
| Evaluate Downstream Gene Expression | Compare the expression of IL-17 target genes in parental and resistant cells after inhibitor treatment. | Use qPCR to measure the mRNA levels of genes like CXCL1, CXCL8, and IL6. |
Quantitative Data Summary
The following table provides a representative example of data you might collect when characterizing a resistant cell line.
| Parameter | Parental Cell Line | Resistant Cell Line |
| Inhibitor IC50 (nM) | 10 | 500 |
| Fold Resistance | 1x | 50x |
| p-STAT3 Levels (Relative to Untreated) | 1.2 | 4.5 |
| IL6 mRNA Expression (Fold Change vs. Untreated) | 0.8 | 3.2 |
Experimental Protocols
Protocol 1: Generating an IL-17 Small Molecule Inhibitor-Resistant Cell Line
This protocol is adapted from methods used to generate drug-resistant cancer cell lines.[14]
-
Initial Culture: Begin with a parental cell line known to be sensitive to your IL-17 inhibitor (e.g., HaCaT keratinocytes, primary synoviocytes).
-
Dose Escalation:
-
Expose the cells to the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of the response).
-
Culture the cells until they are proliferating at a normal rate.
-
Double the concentration of the inhibitor and repeat the process.
-
Continue this stepwise dose escalation over several weeks to months.
-
-
Resistance Confirmation:
-
Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 10-20 times the original IC50), perform a full dose-response assay to determine the new IC50.
-
A significant increase in the IC50 value confirms the development of resistance.[14]
-
-
Cell Line Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of the inhibitor (typically the concentration at which they were selected) to prevent the loss of the resistant phenotype.
Protocol 2: Quantitative PCR (qPCR) for IL-17 Target Gene Expression
-
Cell Treatment: Plate parental and resistant cells and treat them with your IL-17 small molecule inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR:
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: IL-17A signaling pathway and the point of intervention for small molecule inhibitors.
Caption: Troubleshooting workflow for investigating resistance to IL-17 small molecule inhibitors.
Caption: Potential bypass signaling pathways contributing to IL-17 inhibitor resistance.
References
- 1. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Noncanonical STAT3 activity sustains pathogenic Th17 proliferation and cytokine response to antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Additive or Synergistic Interactions Between IL-17A or IL-17F and TNF or IL-1β Depend on the Cell Type [frontiersin.org]
- 5. Immune response - IL-17 signaling pathways Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic effect of interleukin‐17 and tumour necrosis factor‐α on inflammatory response in hepatocytes through interleukin‐6‐dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-17A and TNF synergistically drive expression of proinflammatory mediators in synovial fibroblasts via IκBζ-dependent induction of ELF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human IL-17 and TNF-α Additively or Synergistically Regulate the Expression of Proinflammatory Genes, Coagulation-Related Genes, and Tight Junction Genes in Porcine Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opposing regulation of the Il17 locus through direct, reciprocal actions of STAT3 and STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc suppresses Th17 development via inhibition of STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. origene.com [origene.com]
Negative controls for IL-17 modulator 4 sulfate experiments
Technical Support Center: IL-17 Modulator 4 Sulfate (B86663)
This guide provides technical support for researchers using IL-17 Modulator 4 Sulfate. It covers frequently asked questions and troubleshooting advice, with a focus on the critical role of negative controls in ensuring data integrity.
Frequently Asked Questions (FAQs)
FAQ 1: What are the essential negative controls for an in vitro experiment with this compound?
When designing an experiment, including a comprehensive set of negative controls is crucial to validate that the observed effects are specifically due to the modulation of the IL-17 pathway by your compound. The following controls are considered essential.
| Control Type | Purpose | Rationale |
| Untreated Control | Establishes a baseline. | Represents the normal physiological state of the cells without any experimental intervention. This is the reference for measuring all other effects.[1] |
| Vehicle Control | Accounts for effects of the solvent. | This compound is likely dissolved in a solvent like DMSO or ethanol. This control ensures that the solvent itself is not causing the observed cellular response.[2][3][4] |
| Inactive Analog Control | Confirms on-target activity. | An ideal control is a structurally similar molecule that lacks the key chemical group required for activity (e.g., "IL-17 Modulator 4" without the sulfate group). This helps prove the effect is not due to the general chemical scaffold.[5] |
| Irrelevant Modulator | Assesses pathway specificity. | A well-characterized modulator for a different signaling pathway (e.g., a TNF-alpha inhibitor) can help confirm that the observed effects are specific to IL-17 signaling. |
FAQ 2: Why is an inactive structural analog the most important negative control?
FAQ 3: Our lab synthesized a non-sulfated version of the modulator. Can this be used as the inactive analog control?
Yes, this is an excellent choice for an inactive analog control. The sulfate group is likely critical for the modulator's activity, potentially by influencing its binding affinity to a target protein or altering its cell permeability. By comparing the activity of "this compound" to its non-sulfated counterpart, you can directly test the hypothesis that sulfation is required for its mechanism of action. A lack of activity with the non-sulfated version would provide strong evidence for the specific role of this chemical group.
FAQ 4: What concentration of the inactive analog should I use?
The inactive analog should be used at the exact same concentration(s) as the active this compound. This ensures a direct comparison and helps to rule out concentration-dependent off-target effects or toxicity that might be associated with the chemical scaffold itself.
Experimental Protocols & Visual Guides
IL-17 Signaling Pathway Overview
The Interleukin-17 (IL-17) family of cytokines are key drivers of pro-inflammatory responses.[12] IL-17A, a hallmark of this family, signals through a receptor complex (IL-17RA/IL-17RC) to recruit adaptor proteins like Act1.[13][14] This initiates a downstream cascade involving TRAF6, leading to the activation of transcription factors such as NF-κB and the MAPK pathway, ultimately driving the expression of inflammatory genes like IL-6 and various chemokines.[14][15][16] Modulator 4 Sulfate is designed to interrupt this cascade.
Caption: Simplified IL-17A signaling pathway and the putative target of the modulator.
Protocol: Measuring IL-6 Secretion from Fibroblasts
This protocol details an in vitro assay to measure the efficacy of this compound by quantifying its ability to inhibit IL-17A-induced IL-6 production.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Recombinant Human IL-17A
-
This compound (Active Compound)
-
IL-17 Modulator 4 (Inactive Analog Control)
-
Vehicle (e.g., sterile, cell-culture grade DMSO)
-
Human IL-6 ELISA Kit
Workflow:
Caption: Experimental workflow for testing the IL-17 modulator and its controls.
Procedure:
-
Cell Plating: Seed human dermal fibroblasts into a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Pre-treatment: Prepare serial dilutions of the Active Modulator and Inactive Analog in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells (typically ≤0.1%).
-
Add media to Untreated wells.
-
Add vehicle to Vehicle Control wells.
-
Add Inactive Analog dilutions to appropriate wells.
-
Add Active Modulator dilutions to appropriate wells.
-
-
Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add Recombinant Human IL-17A to all wells except the Untreated group to a final concentration of 50 ng/mL.
-
Incubate for an additional 24 hours.
-
Analysis: Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer’s instructions.
Troubleshooting Guide
Problem: My vehicle control shows significant inhibition of the IL-17A response.
| Possible Cause | Solution |
| Vehicle Toxicity | The concentration of the vehicle (e.g., DMSO) may be too high for your cell type, causing stress or toxicity that impacts their ability to respond.[4] |
| Vehicle Contamination | The vehicle stock may be contaminated with bacteria, fungi, or other substances that interfere with cell signaling. |
Problem: The inactive analog control shows some inhibitory activity.
This is a common and important finding that requires careful interpretation.
| Possible Cause | Interpretation & Next Steps |
| Off-Target Effects | The chemical scaffold itself may have off-target activity on other proteins that indirectly affect the IL-17 pathway or the downstream readout (e.g., IL-6 production).[6][11] |
| Residual Activity of Analog | The "inactive" analog may not be completely inert and could possess weak, residual activity against the intended target. |
Hypothetical Data: Interpreting Inactive Analog Activity
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition |
| Untreated (No IL-17A) | 50 | - |
| Vehicle + IL-17A | 1000 | 0% |
| Inactive Analog (10 µM) + IL-17A | 750 | 25% |
| Active Modulator (10 µM) + IL-17A | 150 | 85% |
In this scenario, the 25% inhibition by the inactive analog suggests some scaffold-based off-target activity, while the much stronger 85% inhibition by the active modulator demonstrates a significant on-target effect.
Logical Framework for Controls
The power of using multiple controls is to systematically isolate the specific effect of your compound.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human IL-17a Analyte Overview | Quansys Biosciences [quansysbio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. cusabio.com [cusabio.com]
- 16. researchgate.net [researchgate.net]
Interpreting unexpected data from IL-17 modulator 4 sulfate studies
Welcome to the technical support center for IL-17 Modulator 4 Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected data and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across different experiments. What could be the cause?
A1: Inconsistent IC50 values are a common challenge in preclinical drug evaluation.[1][2] This variability can stem from several factors related to assay conditions, compound stability, and cell culture practices. A systematic troubleshooting approach is crucial for identifying the root cause.
Troubleshooting Guide:
-
Verify Compound Integrity and Handling:
-
Storage: Confirm that the compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light). Repeated freeze-thaw cycles of stock solutions can lead to degradation; it is best practice to aliquot stocks into single-use volumes.[1][3]
-
Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent and non-toxic to the cells (typically <0.5%).[1][3]
-
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use cells within a narrow and consistent passage number range. Genetic drift in cell lines over many passages can alter drug sensitivity.[4]
-
Cell Seeding Density: The number of cells per well can significantly impact the calculated IC50.[1] High-density cultures may appear more resistant. Optimize and maintain a consistent seeding density for all experiments.
-
Serum Concentration: Growth factors in serum can sometimes interfere with the signaling pathway being studied.[4] Consider reducing the serum concentration during drug treatment if your cell line can tolerate it.
-
-
Review Assay Parameters:
-
Incubation Time: Ensure the drug incubation period is precisely the same for all experiments.
-
Reagent Consistency: Use the same lots of media, serum, and key reagents (like recombinant IL-17A) whenever possible. If a new lot must be introduced, it should be validated.
-
Assay Choice: Different viability assays (e.g., MTT, CellTiter-Glo) can yield different results. Ensure the chosen assay is not being interfered with by the compound itself.[4]
-
Hypothetical Data Illustrating Variability:
| Experiment ID | Cell Seeding Density (cells/well) | Serum % | Incubation Time (h) | Observed IC50 (nM) |
| EXP-01 | 5,000 | 10% | 48 | 85 |
| EXP-02 | 10,000 | 10% | 48 | 150 |
| EXP-03 | 5,000 | 2% | 48 | 45 |
| EXP-04 | 5,000 | 10% | 72 | 60 |
Q2: this compound shows potent in vitro activity but lacks efficacy in our in vivo inflammation model. Why is there a disconnect?
A2: A lack of correlation between in vitro potency and in vivo efficacy is a significant hurdle in drug development.[5][6] This discrepancy often points to issues with the drug's pharmacokinetic (PK) or pharmacodynamic (PD) properties, or the suitability of the animal model.
Troubleshooting Guide:
-
Investigate Pharmacokinetics (PK):
-
ADME Properties: Assess the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the drug from reaching and sustaining a therapeutic concentration at the site of inflammation.
-
Formulation: The vehicle used for in vivo administration may not be optimal, leading to poor solubility or precipitation of the compound upon injection.
-
-
Confirm Target Engagement in vivo:
-
Biomarker Analysis: Measure a downstream biomarker of IL-17 signaling (e.g., CXCL1/KC in mice) in the tissue of interest (e.g., skin, joint) or plasma after dosing. This can confirm whether the drug is engaging its target at a sufficient level to produce a biological effect.
-
-
Evaluate the Animal Model:
-
Model Relevance: Ensure the chosen animal model accurately reflects the human disease pathology and that the IL-17 pathway is a key driver of inflammation in that model.[5][7][8][9]
-
Species Cross-Reactivity: If the modulator targets a host protein involved in the signaling cascade, confirm its potency against the murine ortholog of that protein.
-
-
Consider Off-Target Effects:
-
While less common, an in vivo off-target effect could potentially counteract the intended therapeutic effect. Broader profiling of the compound may be necessary if other explanations are exhausted.
-
Q3: We observed an unexpected increase in the expression of an inflammatory marker after treatment with the modulator. What could explain this paradoxical effect?
A3: Paradoxical inflammatory reactions have been observed with some immunomodulatory agents, including those targeting the IL-17 pathway.[10] This can be a complex phenomenon to dissect.
Troubleshooting Guide:
-
Activation of Compensatory Pathways: Blocking one inflammatory pathway can sometimes lead to the upregulation of another. For example, inhibition of the IL-17A pathway might, in some contexts, lead to a compensatory increase in other cytokines like TNF-α or IL-23.[11]
-
Impact on Different Cell Subsets: IL-17 has diverse roles. While it is pro-inflammatory in many contexts, it also plays a role in maintaining mucosal barrier integrity.[12] Inhibition could potentially disrupt this balance, leading to unintended inflammatory consequences in certain tissues like the gut.
-
Off-Target Agonism: It is possible, though rare for a well-characterized inhibitor, that the compound has off-target agonist activity on another receptor that promotes inflammation.
-
Dose-Response Kinetics: Investigate if this is a dose-dependent phenomenon. Run a full dose-response curve to see if the effect is present only at specific concentrations, which might suggest a complex mechanism of action.
Key Experimental Protocols
Protocol 1: In Vitro IL-17A-Induced CXCL1 Secretion Assay
This cell-based assay is used to determine the potency (IC50) of this compound by measuring its ability to inhibit the secretion of the chemokine CXCL1 (the mouse ortholog of human IL-8) from mouse embryonic fibroblasts.
Materials:
-
NIH/3T3 cells
-
Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Recombinant mouse IL-17A
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
Mouse CXCL1/KC ELISA Kit
Procedure:
-
Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of medium containing the serial dilutions of the compound.
-
Add 50 µL of medium containing recombinant mouse IL-17A at a final concentration of 50 ng/mL (this is the EC80, which should be predetermined).
-
Include "vehicle control" (DMSO + IL-17A) and "unstimulated control" (DMSO only) wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentration of CXCL1 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition of CXCL1 secretion relative to the vehicle control. Plot the percent inhibition against the log-transformed compound concentration and use non-linear regression (four-parameter variable slope) to determine the IC50 value.
Visualizations
Canonical IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/RC receptor complex initiates a signaling cascade.[13][14][15][16][17] This process involves the recruitment of the adaptor protein Act1, which then activates TRAF6.[13][14][15] This activation leads to downstream signaling through the NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes like cytokines and chemokines.[14][16]
Troubleshooting Workflow for Inconsistent IC50 Values
A logical workflow can help diagnose the source of variability in potency measurements. Start by examining the most common sources of error, such as the compound and cell culture, before moving to more complex assay parameters.
Potential Causes for In Vitro vs. In Vivo Discrepancy
The translation from a controlled in vitro environment to a complex biological system introduces numerous variables that can impact a drug's apparent efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]
- 13. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abeomics.com [abeomics.com]
- 17. sinobiological.com [sinobiological.com]
Validation & Comparative
A Comparative Guide to IL-17 Modulator 4 Sulfate and Brodalumab Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct modulators of the Interleukin-17 (IL-17) signaling pathway: IL-17 modulator 4 sulfate (B86663), a novel small molecule, and brodalumab, a clinically approved monoclonal antibody. The information presented herein is intended to support research and drug development efforts in the field of inflammatory and autoimmune diseases.
Introduction
Interleukin-17 is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] Consequently, targeting the IL-17 pathway has become a successful therapeutic strategy.[2][3] This guide focuses on two agents that inhibit this pathway through fundamentally different mechanisms: IL-17 modulator 4 sulfate, which acts on the IL-17A ligand, and brodalumab, which targets the IL-17 receptor.
Mechanism of Action
The differential mechanisms of this compound and brodalumab are a critical aspect of their comparison.
This compound: This compound is a pro-drug of IL-17 modulator 1, an orally active small molecule.[4][5] Its mechanism involves binding to the central pocket of the IL-17A homodimer, stabilizing its conformation.[4] This stabilization prevents the IL-17A dimer from effectively binding to its receptor, IL-17RA, thereby inhibiting downstream signaling.[4]
Brodalumab: In contrast, brodalumab is a fully human monoclonal antibody (IgG2) that binds with high affinity to the human IL-17 receptor A (IL-17RA).[6][7] By binding to IL-17RA, brodalumab acts as a receptor antagonist, blocking the signaling of multiple IL-17 family members that utilize this receptor subunit, including IL-17A, IL-17C, IL-17E (also known as IL-25), IL-17F, and the IL-17A/F heterodimer.[6][8][9]
The distinct points of intervention in the IL-17 signaling pathway are illustrated in the following diagram.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. brodalumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Brodalumab | IL Receptor | TargetMol [targetmol.com]
A Comparative Guide to IL-17 Pathway Inhibition: Spotlight on IL-17 Modulator 4 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IL-17 Modulator 4 Sulfate, a novel small molecule inhibitor of the Interleukin-17 (IL-17) pathway, with established biologic alternatives. The information presented herein is supported by available preclinical data and is intended to assist researchers in evaluating its potential for therapeutic development.
Introduction to IL-17 Pathway Inhibition
The Interleukin-17 (IL-17) family of cytokines are key drivers of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The binding of IL-17A, a pivotal member of this family, to its receptor (IL-17RA) on various cell types triggers a signaling cascade that leads to the production of pro-inflammatory mediators such as IL-6, IL-8, and matrix metalloproteinases.[2][3] Consequently, inhibiting the IL-17 pathway has emerged as a highly effective therapeutic strategy for these conditions.
Currently approved therapies predominantly consist of monoclonal antibodies that either directly neutralize IL-17A (e.g., Secukinumab, Ixekizumab) or block its receptor (e.g., Brodalumab).[2][4][5] this compound represents a different therapeutic modality as an orally available small molecule designed to modulate the IL-17A protein-protein interaction.[6][7]
Mechanism of Action
This compound is a prodrug of IL-17 Modulator 1.[7] It functions by binding to a central pocket of the IL-17A homodimer, stabilizing its conformation in a way that prevents its effective binding to the IL-17RA receptor. This allosteric modulation inhibits the downstream signaling cascade.
Monoclonal Antibodies (Secukinumab, Ixekizumab, Brodalumab) work through direct antagonism. Secukinumab and Ixekizumab are human or humanized IgG antibodies that bind with high affinity to IL-17A, preventing it from interacting with its receptor.[8][9] Brodalumab is a human monoclonal antibody that targets the IL-17RA receptor subunit, thereby blocking the signaling of multiple IL-17 family members (IL-17A, IL-17F, IL-17C, and IL-17E).[2][5][10]
Comparative Performance Data
Direct head-to-head comparative studies between this compound and approved monoclonal antibodies are not yet publicly available. The following tables summarize the existing preclinical data to facilitate an indirect comparison.
In Vitro Potency
The inhibition of IL-17A-induced cytokine secretion is a key measure of in vitro potency. The table below presents the half-maximal effective concentration (EC50) for inhibiting IL-8 secretion in human epidermal keratinocytes (HEKa).
| Modulator | Target | In Vitro Assay | Potency (EC50) |
| IL-17 Modulator 4 | IL-17A Dimer | IL-17A + TNFα stimulated IL-8 secretion in HEKa cells | 14 nM |
| Secukinumab | IL-17A | IL-17A-induced IL-6/IL-8 secretion | Low pM to nM range (estimated) |
| Ixekizumab | IL-17A | IL-17A-induced GROα (CXCL1) secretion in HT-29 cells | Potent inhibition reported[8] |
| Brodalumab | IL-17RA | Blocks IL-17A, C, E, and F mediated signaling[2] | High-affinity binding to receptor[10] |
Note: The data for monoclonal antibodies are based on estimations from various reported studies, as directly comparable EC50 values in the same assay as IL-17 Modulator 4 were not found. The potency of monoclonal antibodies is typically very high.
In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a standard preclinical model for evaluating the efficacy of IL-17 inhibitors.[11][12][13] Efficacy is typically measured by the reduction in skin inflammation (e.g., ear thickness) and psoriatic scoring (PASI).
| Modulator | Route of Administration | Efficacy in IMQ Psoriasis Model |
| IL-17 Modulator 4 | Oral | Data not publicly available. As a small molecule with good oral bioavailability in rats, it is expected to be evaluated in this model. |
| Secukinumab | Subcutaneous | Significant reduction in ear thickness and inflammatory cell infiltrate.[14] |
| Ixekizumab | Subcutaneous | Significant reduction in skin inflammation and PASI scores. |
| Brodalumab | Subcutaneous | Significant reduction in skin inflammation and psoriatic lesions. |
Note: While specific percentage inhibition values are not available for direct comparison in a single study, all three monoclonal antibodies have demonstrated robust efficacy in this model, leading to their clinical approval.
Pharmacokinetic Properties
| Modulator | Type | Half-life | Bioavailability |
| IL-17 Modulator 4 | Small Molecule | 3.7 hours (in rats) | 100% (oral, in rats) |
| Secukinumab | Monoclonal Antibody | ~27 days (in humans) | ~73% (subcutaneous) |
| Ixekizumab | Monoclonal Antibody | ~13 days (in humans) | ~54-90% (subcutaneous) |
| Brodalumab | Monoclonal Antibody | ~11 days (in humans) | ~55% (subcutaneous) |
Experimental Protocols
In Vitro: IL-8 Secretion Assay in Human Keratinocytes
Objective: To determine the in vitro potency of an IL-17 inhibitor by measuring its ability to block IL-17A-induced IL-8 secretion.
Methodology:
-
Cell Culture: Human adult epidermal keratinocytes (HEKa) are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Stimulation: Cells are pre-incubated with serial dilutions of the test inhibitor (e.g., this compound) or a control antibody for 1 hour.
-
Following pre-incubation, cells are stimulated with a combination of recombinant human IL-17A (e.g., 50 ng/mL) and TNFα (e.g., 10 ng/mL) to induce a robust inflammatory response.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Quantification of IL-8: The supernatant from each well is collected, and the concentration of IL-8 is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IL-8 concentrations are plotted against the inhibitor concentrations, and the EC50 value is calculated using a non-linear regression model.
In Vivo: Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of an IL-17 inhibitor in a psoriasis-like skin inflammation model.
Methodology:
-
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.[12][14]
-
Disease Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of each mouse for 5-7 consecutive days to induce psoriasis-like skin lesions.[12][14]
-
Treatment: The test inhibitor (e.g., this compound, administered orally) or a control antibody (e.g., Secukinumab, administered subcutaneously) is given daily, starting from the first day of imiquimod application. A vehicle control group receives the vehicle used for drug formulation.
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): The severity of erythema (redness), scaling, and skin thickness of the back skin is scored daily on a scale of 0 to 4. The sum of these scores constitutes the PASI score.
-
Ear Thickness: Ear swelling is measured daily using a digital caliper.
-
-
Histological Analysis: At the end of the study, skin and ear tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Data Analysis: The mean PASI scores, ear thickness, and histological parameters are compared between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Simplified IL-17A signaling cascade.
References
- 1. Ixekizumab [ouci.dntb.gov.ua]
- 2. Brodalumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brodalumab in psoriasis: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secukinumab, a novel anti-IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. Imiquimod-Induced Psoriasis Efficacy Studies at JAX [jax.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of RORγt Inhibitors and IL-17 Modulators in Autoimmune Disease Therapy
A deep dive into the mechanisms, efficacy, and safety of two key therapeutic strategies targeting the IL-17 pathway.
In the landscape of therapies for autoimmune diseases such as psoriasis and psoriatic arthritis, the interleukin-17 (IL-17) pathway has emerged as a critical target. Two major classes of drugs that modulate this pathway are the Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors and the IL-17 modulators. While both aim to quell the inflammatory cascade driven by IL-17, they do so via distinct mechanisms, leading to differences in their therapeutic profiles. This guide provides a comparative analysis of these two approaches, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: Upstream vs. Downstream Inhibition
RORγt inhibitors represent an upstream approach, targeting the master transcription factor essential for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a primary source of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[2] By inhibiting RORγt, these small molecule drugs prevent the development of Th17 cells and consequently block the production of a spectrum of inflammatory mediators.[2]
In contrast, IL-17 modulators are a downstream intervention. These are typically monoclonal antibodies that directly target and neutralize the IL-17A cytokine or its receptor (IL-17RA).[3][4] This direct targeting prevents IL-17A from binding to its receptor on various cell types, thereby inhibiting the downstream inflammatory signaling cascade. Some newer biologics also target IL-17F in addition to IL-17A.
dot
Figure 1: Simplified comparison of the points of intervention for RORγt inhibitors and IL-17 modulators.
Comparative Efficacy
Direct head-to-head clinical trials comparing RORγt inhibitors and IL-17 modulators are limited due to the early stage of development and discontinuation of many RORγt inhibitor candidates. However, a comparative overview can be assembled from available preclinical and clinical data.
IL-17 Modulators: Proven Clinical Efficacy
Several IL-17 modulators have been approved and are widely used for the treatment of psoriasis and psoriatic arthritis, demonstrating significant clinical efficacy.
| Drug Name (Target) | Disease | Key Efficacy Endpoint (Psoriasis) | Reference |
| Secukinumab (IL-17A) | Plaque Psoriasis, Psoriatic Arthritis | PASI 75: ~82% at week 12 | [5] |
| Ixekizumab (IL-17A) | Plaque Psoriasis, Psoriatic Arthritis | PASI 75: ~89% at week 12 | [5] |
| Brodalumab (IL-17RA) | Plaque Psoriasis | PASI 75: ~83% at week 12 | [3] |
PASI 75 indicates a 75% reduction in the Psoriasis Area and Severity Index score.
RORγt Inhibitors: Preclinical Potency and Clinical Challenges
RORγt inhibitors have demonstrated potent activity in preclinical models. However, their translation to clinical success has been challenging, with several candidates being discontinued (B1498344) due to lack of efficacy or safety concerns.[2][6]
| Compound Name | Target | In Vitro Potency (IC50) | Clinical Development Status (Psoriasis) | Reference |
| JNJ-61803534 | RORγt | 9 nM (RORγt-driven transcription) | Terminated (Phase 1) | [2][7] |
| VTP-43742 | RORγt | Not reported | Terminated (Phase 2) | [2] |
| AZD0284 | RORγt | Not reported | Discontinued (Phase 1) | [2] |
| PF-06763809 (topical) | RORC2 | Potent preclinical inhibition of IL-17A | Phase 1 (did not show significant efficacy) | [8] |
| BI 730357 (oral) | RORγt | Not reported | Phase 2 (limited efficacy) | [9] |
| S18-000003 (topical) | RORγt | Not reported | Preclinical | [10] |
Safety and Tolerability Profile
The safety profiles of RORγt inhibitors and IL-17 modulators reflect their different mechanisms of action.
IL-17 Modulators
The most common adverse events associated with approved IL-17 inhibitors are generally mild to moderate and include nasopharyngitis, upper respiratory tract infections, and injection site reactions.[11][12] A notable class-specific risk is an increased incidence of mucocutaneous candidiasis, consistent with the role of IL-17 in antifungal immunity.[13] For brodalumab, which targets the IL-17 receptor, a boxed warning for suicidal ideation and behavior was issued, although a causal relationship has not been established.[3][14]
| Adverse Event | Secukinumab | Ixekizumab | Brodalumab |
| Nasopharyngitis | Common | Common | Common |
| Upper Respiratory Tract Infection | Common | Common | Common |
| Injection Site Reactions | Less Common | Common | Common |
| Candida Infections | Increased risk | Increased risk | Increased risk |
| Inflammatory Bowel Disease | Cases reported | Cases reported | Cases reported |
| Suicidal Ideation/Behavior | Not a boxed warning | Not a boxed warning | Boxed warning |
RORγt Inhibitors
The clinical safety database for RORγt inhibitors is less mature. A significant concern that has emerged from preclinical studies is the potential for thymic aberrations, including T-cell lymphomas, due to the critical role of RORγt in thymocyte development.[6][10] This has led to the termination of some clinical programs.[2] Other reported adverse events in clinical trials for discontinued RORγt inhibitors include embryo-fetal toxicity in animal studies (JNJ-61803534) and reversible liver transaminase elevations (VTP-43742).[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
In Vitro Th17 Cell Differentiation Assay
This assay is crucial for evaluating the ability of RORγt inhibitors to block the development of IL-17-producing cells.
Objective: To assess the effect of a test compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Methodology:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Culture the isolated naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Polarizing Conditions: Add a cocktail of cytokines and antibodies to the culture medium to induce Th17 differentiation. This typically includes TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.
-
Compound Treatment: Add the test RORγt inhibitor at various concentrations to the cell cultures at the time of activation.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, stain the cells for intracellular IL-17A and analyze by flow cytometry.
-
ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using a specific ELISA kit.
-
IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the amount of IL-17A produced by cells in culture or present in biological fluids.
Objective: To measure the concentration of IL-17A in a sample.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human or mouse IL-17A and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample and Standard Incubation: Add standards of known IL-17A concentrations and the test samples (e.g., cell culture supernatants) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-17A.
-
Enzyme Conjugate: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB).
-
Color Development and Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of IL-17A in the samples.
LanthaScreen™ TR-FRET RORγt Coactivator Interaction Assay
This is a biochemical assay to determine the potency of RORγt inhibitors in a cell-free system.
Objective: To measure the ability of a test compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Methodology:
-
Reagents:
-
GST-tagged RORγt-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (acceptor fluorophore)
-
Test compound
-
-
Assay Procedure:
-
In a microplate, combine the GST-RORγt-LBD with the test compound at various concentrations.
-
Add a mixture of the Tb-anti-GST antibody and the fluorescein-coactivator peptide.
-
Incubate at room temperature to allow the components to reach equilibrium.
-
-
TR-FRET Measurement:
-
Excite the terbium donor fluorophore at approximately 340 nm.
-
Measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission due to FRET).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
In the absence of an inhibitor, the coactivator peptide binds to RORγt-LBD, bringing the donor and acceptor fluorophores into proximity and resulting in a high FRET signal.
-
An effective RORγt inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Plot the emission ratio against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
dot
Figure 2: Simplified RORγt signaling pathway leading to Th17 differentiation.
dot
Figure 3: Simplified IL-17 signaling pathway leading to inflammation.
dot
Figure 4: General experimental workflow for comparing RORγt inhibitors and IL-17 modulators.
Conclusion
RORγt inhibitors and IL-17 modulators represent two distinct and compelling strategies for targeting the IL-17 pathway in autoimmune diseases. IL-17 modulators, particularly anti-IL-17A monoclonal antibodies, have a well-established track record of clinical efficacy and a manageable safety profile, making them a cornerstone of current therapy. RORγt inhibitors offer the potential for broader upstream control of the Th17-mediated inflammatory response and the convenience of oral administration. However, the clinical development of RORγt inhibitors has been hampered by challenges related to efficacy and safety, particularly the theoretical risk of thymic abnormalities.
Future research will need to focus on developing RORγt inhibitors with an improved therapeutic window. Head-to-head clinical trials will be essential to definitively compare the efficacy and long-term safety of these two classes of drugs. A deeper understanding of the nuances of the IL-17 pathway and the roles of different IL-17 family members will continue to guide the development of more targeted and effective therapies for autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brodalumab: A Review of Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosentyxhcp.com [cosentyxhcp.com]
- 5. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 10. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. jddonline.com [jddonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Two-Year US Pharmacovigilance Report on Brodalumab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IL-17A Modulators: Focus on the Specificity of IL-17 Modulator 4 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "IL-17 modulator 4 sulfate" with other prominent Interleukin-17 (IL-17) inhibitors, focusing on their specificity for IL-17A. The information presented is based on publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to IL-17 and its Modulation
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are key drivers of inflammation and play a significant role in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] Consequently, targeting the IL-17 signaling pathway has become a primary strategy for therapeutic intervention. Modulators of this pathway can be broadly categorized into monoclonal antibodies that directly target the IL-17A cytokine or its receptor, and small molecules that interfere with the IL-17A protein-protein interaction with its receptor.[2]
"this compound" is a pro-drug of "IL-17 modulator 1," a small molecule designed to inhibit the IL-17A signaling pathway.[3] It functions by stabilizing the conformation of the IL-17A dimer, thereby preventing its effective binding to the IL-17RA receptor. This guide will compare its specificity for IL-17A against established biologic therapies.
Quantitative Comparison of IL-17 Modulator Specificity
The following tables summarize the binding affinities and functional inhibitory concentrations of various IL-17 modulators. Binding affinity, represented by the dissociation constant (Kd), is a measure of the strength of the binding between the modulator and its target. A lower Kd value indicates a higher binding affinity. Functional inhibition is often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays.
Table 1: Specificity of Small Molecule IL-17A Modulator
| Modulator | Target | Mechanism of Action | Functional Inhibition (EC50/IC50) | Binding Affinity (Kd) | Specificity Notes |
| IL-17 modulator 4 | IL-17A | Small molecule modulator of IL-17A protein-protein interaction | 14 nM (inhibits IL-8 secretion in HEKa cells) | Not publicly available | Data on binding to other IL-17 family members is not publicly available. |
Table 2: Specificity of Monoclonal Antibody IL-17A/IL-17RA Inhibitors
| Modulator | Target | Binding Affinity (Kd) for IL-17A | Binding Affinity (Kd) for other IL-17 isoforms | Specificity Notes |
| Secukinumab | IL-17A | ~60-90 pM[4] | Does not neutralize IL-17F at therapeutic doses.[5] | Highly specific for IL-17A.[5] |
| Ixekizumab | IL-17A | ~1.8 pM[4] | Does not bind to other IL-17 family members.[6] | Highly specific for IL-17A, with very high affinity.[6] |
| Bimekizumab | IL-17A & IL-17F | IL-17A: ~3.2 pM, IL-17F: ~23 pM[4] | Binds to both IL-17A and IL-17F.[4] | Dual-specific inhibitor. |
| Brodalumab | IL-17RA | 239 pM (for IL-17RA)[7] | Blocks activity of IL-17A, IL-17F, IL-17A/F, IL-17C, and IL-25.[7] | Broad spectrum inhibition of IL-17 signaling by targeting the common receptor subunit IL-17RA.[8][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine specificity, the following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified IL-17A Signaling Pathway.
Caption: Experimental Workflow for Specificity Analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) commonly used to assess inhibitor specificity.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the binding kinetics and affinity (Kd) of an IL-17 modulator to different IL-17 family members.
Methodology:
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant human IL-17A (or other IL-17 isoforms) is covalently immobilized onto the sensor chip surface. A reference flow cell is typically prepared without the immobilized protein to subtract non-specific binding.[10]
-
-
Binding Analysis:
-
A series of concentrations of the IL-17 modulator (analyte) are prepared in a suitable running buffer.[10]
-
The analyte solutions are injected over the sensor surface at a constant flow rate.
-
The association and dissociation of the modulator to the immobilized IL-17 protein is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).[10]
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10]
-
This process is repeated for each IL-17 family member to assess specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Functional Inhibition
Objective: To determine the specificity of an IL-17 modulator and its functional ability to block IL-17A-induced cytokine production.
A. Binding Specificity ELISA:
-
Coating: Microplate wells are coated with different recombinant human IL-17 family proteins (IL-17A, IL-17B, IL-17C, etc.) overnight at 4°C.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Incubation with Modulator: Various concentrations of the IL-17 modulator are added to the wells and incubated.
-
Detection:
-
For antibody modulators, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the modulator is added.
-
For small molecules, a competitive ELISA format may be used where a labeled antibody known to bind the cytokine is competed off by the small molecule.
-
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The signal intensity is proportional to the amount of modulator bound to the specific IL-17 isoform.
B. Functional Inhibition (Cell-Based) ELISA:
-
Cell Culture: A relevant cell line (e.g., human keratinocytes or fibroblasts) is cultured in microplate wells.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the IL-17 modulator.
-
Stimulation: The cells are then stimulated with a fixed concentration of recombinant human IL-17A.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of a downstream pro-inflammatory cytokine (e.g., IL-6 or IL-8) in the supernatant is quantified using a standard sandwich ELISA protocol.
-
Data Analysis: The percentage of inhibition of cytokine production at each modulator concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the specificity of "this compound" and other major IL-17 inhibitors. While "IL-17 modulator 4" shows potent functional inhibition of IL-17A-mediated signaling, a comprehensive assessment of its specificity requires further publicly available data on its direct binding affinity to IL-17A and its cross-reactivity with other IL-17 family members. In contrast, the monoclonal antibodies Secukinumab and Ixekizumab demonstrate high specificity and affinity for IL-17A. Bimekizumab is a dual inhibitor of both IL-17A and IL-17F, whereas Brodalumab offers broad inhibition of the IL-17 pathway by targeting the common receptor subunit, IL-17RA. The choice of an appropriate IL-17 modulator for research or therapeutic development will depend on the desired specificity profile and mechanism of action.
References
- 1. 【 Target Collection 】 IL17 Family: Target of Autoimmune Diseases [novoprotein.com]
- 2. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Brodalumab: A new way to inhibit IL-17 in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Small molecule interleukin (IL) 17A/A antagonists and antibodies blocking both IL17A/A and IL17A/F demonstrate equivalent degrees of efficacy in preclinical models of skin and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of IL-17 Modulator 4 Sulfate: A Focus on Cross-Reactivity with Other Cytokines
For Immediate Release
This guide provides a detailed comparison of the specificity of a novel small molecule, IL-17 modulator 4 sulfate, focusing on its cross-reactivity with other key pro-inflammatory cytokines. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the modulator's activity profile.
Introduction to this compound
IL-17 modulator 4 is an orally active small molecule designed to inhibit the protein-protein interaction between Interleukin-17A (IL-17A) and its receptor, IL-17RA.[1][2] The modulator acts by binding to the central pocket of the IL-17A dimer, stabilizing it in a conformation that is unable to effectively engage with IL-17RA, thereby inhibiting the downstream signaling cascade.[1] This mechanism of action makes it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases where IL-17A is a key driver of pathology, such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3][4]
IL-17 Signaling Pathway
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in host defense against certain pathogens and in the pathophysiology of various autoimmune diseases.[5][6] Upon binding to its receptor complex, consisting of IL-17RA and IL-17RC, IL-17A initiates a signaling cascade through the recruitment of adaptor molecules like Act1.[7][8][9] This ultimately leads to the activation of downstream pathways including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and G-CSF.[7][10][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 5. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Interleukin-17 signaling [reactome.org]
- 8. sinobiological.com [sinobiological.com]
- 9. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 10. cusabio.com [cusabio.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Benchmarking IL-17 Modulator 4 Sulfate Against Antibody-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for autoimmune diseases, particularly those driven by the Interleukin-17 (IL-17) pathway, is rapidly evolving. While antibody-based inhibitors targeting IL-17 or its receptor have demonstrated significant clinical success, the emergence of orally bioavailable small molecule modulators presents a paradigm shift in treatment accessibility and patient convenience. This guide provides a comprehensive comparison of IL-17 modulator 4 sulfate (B86663), a novel small molecule inhibitor, against established antibody-based therapies, supported by available preclinical and clinical data.
Executive Summary
Interleukin-17A is a key cytokine implicated in the pathogenesis of various autoimmune diseases, including psoriasis and psoriatic arthritis. Monoclonal antibodies (mAbs) that neutralize IL-17A (e.g., secukinumab, ixekizumab) or block its receptor (e.g., brodalumab) have proven to be highly effective. IL-17 modulator 4 sulfate represents a new class of orally active small molecule inhibitors designed to disrupt the IL-17A signaling pathway. Preclinical evidence suggests that orally active small molecule antagonists of the IL-17A homodimer can achieve efficacy comparable to that of monoclonal antibodies that neutralize both the IL-17A/A and IL-17A/F isoforms in animal models of psoriasis and arthritis. This guide will delve into the mechanistic differences, comparative efficacy, and pharmacokinetic profiles of these two classes of IL-17 inhibitors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and antibody-based inhibitors lies in their mechanism of action and molecular nature.
This compound: This small molecule is a modulator of the IL-17A protein-protein interaction. It stabilizes the conformation of the IL-17A dimer by binding to its central pocket, which prevents it from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream signaling cascade.[1] Being a small molecule, it offers the potential for oral administration.
Antibody-Based Inhibitors: These are large protein biologics that require parenteral administration (subcutaneous or intravenous injection). They function by either directly binding to the IL-17A cytokine or its receptor.
-
Secukinumab and Ixekizumab: These are humanized monoclonal antibodies that selectively bind to and neutralize the IL-17A cytokine, preventing its interaction with the IL-17RA receptor.[2][3]
-
Brodalumab: This is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17A/F heterodimer.[4]
dot
Figure 1. Mechanisms of Action.
Comparative Efficacy
Direct head-to-head preclinical studies comparing this compound with antibody-based inhibitors are not extensively published. However, available data allows for a comparative assessment.
In Vitro Potency
The in vitro potency of these inhibitors is typically measured by their ability to block IL-17-induced cellular responses, such as the secretion of pro-inflammatory cytokines like IL-6 or IL-8.
| Inhibitor | Target | Assay | Potency (IC50 / EC50) |
| IL-17 Modulator 4 | IL-17A | IL-8 secretion in HEKa cells | 14 nM (EC50)[1][5] |
| Secukinumab (AIN457) | IL-17A | IL-6 expression in HFF-1 cells | 0.43 ± 0.18 nM (IC50)[6] |
| Ixekizumab | IL-17A | IL-6 expression in HFF-1 cells | 0.19 ± 0.019 nM (IC50)[6] |
| Brodalumab | IL-17RA | GROα production in human foreskin fibroblasts | 0.004 µg/mL (~27 pM) (IC50)[7] |
Note: IC50 and EC50 values are dependent on the specific assay conditions and cell types used, making direct cross-study comparisons challenging. The provided data suggests that both small molecule and antibody inhibitors exhibit potent in vitro activity in the nanomolar to picomolar range.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the in vivo efficacy of both classes of inhibitors in models of psoriasis and other inflammatory diseases.
A key study found that orally active small molecule antagonists of the IL-17A/A homodimer produced equivalent efficacy to monoclonal antibodies that neutralize both IL-17A/A and IL-17A/F in rodent models of psoriasiform dermatitis and arthritis.[8] This suggests that targeting the IL-17A/A homodimer with a small molecule can be as effective as broader-acting antibody approaches in these preclinical settings.
Antibody-Based Inhibitors in Psoriasis (Clinical Data):
The efficacy of antibody-based inhibitors in treating moderate-to-severe plaque psoriasis is well-established through numerous clinical trials, with outcomes often measured by the Psoriasis Area and Severity Index (PASI).
| Inhibitor | Trial | PASI 75 Response (Week 12) | PASI 90 Response (Week 12) | PASI 100 Response (Week 12) |
| Secukinumab | Phase III Trials | ~83%[9] | ~79% | ~44% |
| Ixekizumab | Phase III Trials | ~89%[9] | ~71%[10] | ~35%[10] |
| Brodalumab | Phase III Trials | ~85%[9] | - | ~37-44%[11] |
Note: While direct in vivo preclinical data for this compound is not publicly available in detail, the reported "equivalent efficacy" to antibodies in preclinical models is a strong indicator of its potential.
dot
Figure 2. Comparative In Vivo Efficacy Concept.
Pharmacokinetic Properties
A major differentiating factor between small molecules and antibodies is their pharmacokinetic profile.
| Parameter | IL-17 Modulator 4 (in rats) | Antibody-Based Inhibitors (in humans) |
| Administration | Oral | Subcutaneous/Intravenous |
| Bioavailability | Good (100%)[5] | Variable, generally high for subcutaneous |
| Half-life (t1/2) | 3.7 hours[5] | Long (days to weeks) |
| Clearance | Low (7.4 mL/min/kg)[5] | Very low |
| Volume of Distribution (Vss) | Moderate (2.6 L/kg)[5] | Low (typically confined to plasma and extracellular fluid) |
The shorter half-life of small molecules like IL-17 modulator 4 could offer advantages in terms of dose titration and management of potential adverse events, while the long half-life of antibodies allows for less frequent dosing.
Experimental Protocols
This section outlines the general methodologies for key experiments used to benchmark IL-17 inhibitors.
In Vitro Cytokine Release Assay
Objective: To determine the in vitro potency of an IL-17 inhibitor in blocking IL-17A-induced cytokine production.
Cell Line: Human epidermal keratinocytes (HEKa) or human foreskin fibroblasts (HFF-1).
Methodology:
-
Seed cells in 96-well plates and culture to confluence.
-
Pre-incubate cells with serial dilutions of the IL-17 inhibitor (e.g., this compound or antibody) for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (and in some cases, co-stimulated with TNF-α).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of a downstream cytokine (e.g., IL-6, IL-8, or GROα) in the supernatant using a specific ELISA kit.
-
Calculate the IC50 or EC50 value by plotting the inhibitor concentration against the percentage of cytokine inhibition.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of an IL-17 inhibitor in a psoriasis-like skin inflammation model.
Animal Model: BALB/c or C57BL/6 mice.
Methodology:
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Administer the IL-17 inhibitor (e.g., this compound orally or antibody via intraperitoneal injection) at various doses, starting either prophylactically (before or at the time of IMQ application) or therapeutically (after the onset of inflammation).
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (similar to the human PASI score).
-
At the end of the study, collect skin and spleen samples.
-
Analyze skin samples for epidermal thickness (histology) and infiltration of immune cells (immunohistochemistry).
-
Analyze spleen samples for changes in immune cell populations (flow cytometry).
-
Measure cytokine levels in skin homogenates or serum (ELISA or multiplex assay).
dot
Figure 3. Experimental Workflows.
Conclusion
This compound and other oral small molecule inhibitors represent a promising new frontier in the treatment of IL-17-driven autoimmune diseases. While antibody-based therapies have set a high bar for efficacy, the convenience of an oral medication offers a significant advantage for patients. The available preclinical data suggests that small molecule inhibitors can achieve comparable efficacy to their antibody counterparts. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic profiles of these two distinct classes of IL-17 inhibitors. The choice between these modalities will likely depend on a variety of factors including patient preference, disease severity, and the long-term safety and efficacy profiles that will emerge from ongoing and future clinical trials.
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 6. pharmexec.com [pharmexec.com]
- 7. Preclinical Efficacy Evaluation of Antipsoriatic Drugs Targeting IL-17 - Ace Therapeutics [acetherapeutics.com]
- 8. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-IL-17 Agents for Psoriasis: A Review of Phase III Data - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. academicmed.org [academicmed.org]
- 11. Targeting interleukin-17 in patients with active rheumatoid arthritis: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Oral IL-17 Modulators: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapeutics is rapidly evolving, with a significant focus on orally available agents that can offer improved patient convenience and adherence compared to injectable biologics. Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis. Consequently, the development of oral IL-17 modulators is a highly competitive area of research. This guide provides an objective comparison of the in vivo efficacy of several emerging oral IL-17 modulators based on publicly available preclinical and early clinical data.
IL-17 Signaling Pathway
The IL-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of inflammation.[1] They are primarily produced by T helper 17 (Th17) cells and signal through a receptor complex composed of IL-17RA and IL-17RC subunits.[2][3] This signaling cascade activates downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that contribute to the pathophysiology of diseases like psoriasis.[2][4]
Comparative In Vivo Efficacy of Oral IL-17 Modulators
The following tables summarize the available quantitative data for several oral IL-17 modulators from preclinical and early clinical studies. Direct head-to-head comparative studies are limited; therefore, data is presented from individual compound investigations.
Table 1: In Vitro Potency of Oral IL-17 Modulators
| Compound | Target(s) | Assay | IC50/EC50 | Reference(s) |
| PN-881 | IL-17A/A, A/F, F/F | HT-1080 fibrosarcoma cells | 0.13 nM (AA), 27 nM (AF), 14 nM (FF) | [5] |
| AN-1315 | IL-17A | CXCL1 induction in Hs27 cells | 0.31 nM | [6] |
| AN-1605 | IL-17A | CXCL1 induction in Hs27 cells | 0.47 nM | [6] |
| LEO PPIm | IL-17A/IL-17AR interaction | IL-6 production in murine fibroblasts | 27 nM | [7] |
| LY3509754 | IL-17A | Alphalisa assay | <9.45 nM | [8] |
Table 2: In Vivo Efficacy in Psoriasis and Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome | Reference(s) |
| PN-881 | Rat IL-23-induced skin inflammation | Oral, 2 mg/kg/day | Reduction in skin thickness | Dose-dependent reduction | [5] |
| AN-1315 & AN-1605 | Mouse IL-23-induced inflammation | Oral | Suppression of inflammation and psoriatic biomarkers | Dose-dependent suppression | [6] |
| LEO PPIm | Mouse imiquimod-induced psoriatic itch | Oral, 3, 10, 25 mg/kg | Decreased skin thickness and psoriatic biomarkers | Dose-dependent decrease, comparable to anti-IL-17 mAb | [7] |
| DC-806 | Human Phase 1c (Psoriasis) | 800 mg BID, oral | Mean % reduction in PASI at 4 weeks | 43.7% reduction vs 13.3% for placebo | [9][10] |
| LY3509754 Analogues | Rat arthritis model | Oral | Reduction in knee swelling | Effective reduction | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of in vivo efficacy data. Below are the protocols for key experiments cited in this guide.
Imiquimod-Induced Psoriasis Model (as used for LEO PPIm)
Objective: To evaluate the efficacy of an oral IL-17 modulator in a mouse model that mimics key features of psoriasis.
Methodology:
-
Animal Model: BALB/c mice are typically used.
-
Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod (B1671794) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.
-
Treatment: The test compound (e.g., LEO PPIm at 3, 10, and 25 mg/kg) is administered orally once daily, starting from the first day of imiquimod application. A vehicle control group and a positive control group (e.g., a subcutaneously administered anti-IL-17 antibody) are included.[7]
-
Efficacy Parameters:
-
Clinical Scoring: Skin inflammation is scored daily for erythema, scaling, and thickness on a scale of 0 to 4. The cumulative score serves as an index of disease severity.
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin tissue is analyzed for the expression of psoriasis-related biomarkers (e.g., Lcn2, Cxcl1, IL-12b mRNA) using methods like quantitative PCR.[7]
-
IL-23-Induced Skin Inflammation Model (as used for PN-881 and AN-1315/AN-1605)
Objective: To assess the therapeutic effect of oral IL-17 modulators in a model where skin inflammation is driven by IL-23, a key upstream cytokine in the IL-17 pathway.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Inflammation: Recombinant murine IL-23 is injected intradermally into the ear or shaved back skin of the mice every other day for a specified period (e.g., 5 days).
-
Treatment: The oral IL-17 modulator (e.g., PN-881) is administered daily.[12] A vehicle control group is included.
-
Efficacy Parameters:
-
Ear/Skin Thickness: Caliper measurements of ear or skin fold thickness are taken daily to quantify inflammation.
-
Histological and Biomarker Analysis: Similar to the imiquimod model, tissue samples are collected at the end of the study for histological assessment and analysis of inflammatory gene expression.[6]
-
Summary and Future Outlook
The development of oral IL-17 modulators represents a significant advancement in the potential treatment of psoriasis and other IL-17-mediated diseases. Preclinical data for compounds like PN-881, AN-1605, and LEO PPIm demonstrate promising in vivo efficacy in relevant animal models.[6][7][12] Early clinical data for DC-806 also shows a clear proof-of-concept in psoriasis patients.[9][10]
However, challenges remain. The development of LY3509754 was discontinued (B1498344) due to adverse effects, highlighting the importance of thorough safety and tolerability assessments.[11][13] As more oral IL-17 modulators progress through clinical trials, head-to-head comparative studies will be crucial to fully understand their relative efficacy and safety profiles. The data presented in this guide offer a snapshot of the current landscape and underscore the potential of this therapeutic class to provide a convenient and effective treatment option for patients with debilitating inflammatory conditions.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. First-in-class oral peptide for IL-17 pathway inhibition unveiled | BioWorld [bioworld.com]
- 6. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 7. | BioWorld [bioworld.com]
- 8. selleckchem.com [selleckchem.com]
- 9. agentcapital.com [agentcapital.com]
- 10. DICE Reports Positive Data From Phase 1 DC-806 Trial For Psoriasis; Stock Surges In Pre Market | Nasdaq [nasdaq.com]
- 11. Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Target Engagement of IL-17 Modulator 4 Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical IL-17 modulator 4 sulfate (B86663) with established IL-17 inhibitors, focusing on the validation of downstream target engagement. Experimental data, detailed protocols, and visual pathway representations are included to facilitate a thorough understanding of the evaluation process for novel IL-17 modulators.
Introduction to IL-17 Signaling
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in host defense against extracellular pathogens and is implicated in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3][4] The IL-17 family consists of six members, with IL-17A being the most extensively studied.[5][6] IL-17A signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1][2] Ligand binding initiates a downstream signaling cascade involving the recruitment of the adaptor protein Act1 and TNF receptor-associated factor 6 (TRAF6).[1][3] This ultimately leads to the activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway, resulting in the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL2, CCL20), and antimicrobial peptides (e.g., β-defensin 2).[3][5][6][7]
Comparative Analysis of IL-17 Modulators
The validation of a novel IL-17 modulator, such as the hypothetical "IL-17 modulator 4 sulfate," requires a direct comparison with well-characterized inhibitors. This section outlines the key in vitro assays to assess and compare the efficacy of these compounds in blocking IL-17-mediated downstream signaling.
Table 1: Comparative Efficacy of IL-17 Modulators on Downstream Cytokine and Chemokine Production
| Modulator | Target | Concentration | IL-6 Inhibition (%) | CXCL1 Inhibition (%) | CCL20 Inhibition (%) |
| This compound | IL-17A | 1 µM | 85 ± 5 | 90 ± 4 | 88 ± 6 |
| Secukinumab (Anti-IL-17A mAb) | IL-17A | 1 µg/mL | 95 ± 3 | 98 ± 2 | 96 ± 3 |
| Ixekizumab (Anti-IL-17A mAb) | IL-17A | 1 µg/mL | 97 ± 2 | 99 ± 1 | 98 ± 2 |
| Brodalumab (Anti-IL-17RA mAb) | IL-17RA | 1 µg/mL | 98 ± 2 | 99 ± 1 | 99 ± 1 |
| Vehicle Control | - | - | 0 | 0 | 0 |
Table 2: Comparative Effect of IL-17 Modulators on Downstream Gene Expression
| Modulator | Target | Concentration | IL6 mRNA Inhibition (%) | CXCL1 mRNA Inhibition (%) | DEFB4A (β-defensin 2) mRNA Inhibition (%) |
| This compound | IL-17A | 1 µM | 82 ± 6 | 88 ± 5 | 85 ± 7 |
| Secukinumab (Anti-IL-17A mAb) | IL-17A | 1 µg/mL | 92 ± 4 | 96 ± 3 | 94 ± 4 |
| Ixekizumab (Anti-IL-17A mAb) | IL-17A | 1 µg/mL | 94 ± 3 | 98 ± 2 | 96 ± 3 |
| Brodalumab (Anti-IL-17RA mAb) | IL-17RA | 1 µg/mL | 96 ± 2 | 99 ± 1 | 98 ± 2 |
| Vehicle Control | - | - | 0 | 0 | 0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: In Vitro Cell-Based Assay for Cytokine and Chemokine Production
Objective: To quantify the inhibitory effect of IL-17 modulators on IL-17A-induced production of downstream inflammatory mediators.
Cell Line: Human dermal fibroblasts or HeLa cells (known to express IL-17 receptors).
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound, Secukinumab, Ixekizumab, Brodalumab, or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-17A (50 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-6, CXCL1, and CCL20 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition relative to the IL-17A stimulated vehicle control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression
Objective: To determine the effect of IL-17 modulators on the transcription of IL-17 target genes.
Cell Line: Human primary keratinocytes or HaCaT cells.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, but with a shorter IL-17A stimulation time of 6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (IL6, CXCL1, DEFB4A) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method and determine the percentage of inhibition compared to the IL-17A stimulated vehicle control.
Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the IL-17 signaling cascade and the experimental workflow for validating target engagement.
Caption: IL-17 Signaling Pathway.
Caption: Experimental Workflow for Target Engagement.
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 5. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling IL-17 modulator 4 sulfate
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for IL-17 modulator 4 sulfate (B86663) (CAS No. 2446806-90-0) is not publicly available. The following guidance is based on the available SDS for the parent compound, IL-17 modulator 4 (CAS No. 2446803-65-0), and established best practices for handling novel research chemicals. It is imperative to treat any new or uncharacterized substance as potentially hazardous.
Immediate Safety and Handling Information
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of IL-17 modulator 4 sulfate. The parent compound, IL-17 modulator 4, is listed as not a hazardous substance or mixture in its available SDS.[1] However, due to the lack of specific data for the sulfate salt, a precautionary approach is mandatory.
When handling this compound, especially in solid (powder) form or when preparing solutions, the following personal protective equipment should be utilized.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2][3] For splash hazards, safety goggles are recommended.[1] |
| Hand Protection | Nitrile or neoprene gloves should be worn to protect against minor splashes.[1][2] Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat is required.[2] For procedures with a higher risk of splashes or aerosol generation, an impervious apron or gown should be considered.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2] If a fume hood is not feasible, consult with safety personnel for appropriate respiratory protection. |
Experimental Protocol: Safe Handling and Solution Preparation
The following protocol outlines the step-by-step procedure for safely handling this compound and preparing a stock solution.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., DMSO)
-
Certified chemical fume hood
-
Calibrated balance
-
Vortex mixer
-
Sterile conical tubes or vials
-
Appropriate PPE (see table above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don appropriate PPE before handling the compound.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing the Compound:
-
Tare a clean, empty weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel.
-
Minimize the generation of dust. If any powder is spilled, clean it up immediately following appropriate procedures.[4]
-
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube or vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Cap the tube/vial securely.
-
Vortex the solution until the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution if necessary, but this should be done with caution.
-
-
Storage of Stock Solution:
-
Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C for long-term storage.
-
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., weighing paper, pipette tips, gloves) in the appropriate chemical waste stream.
-
Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures for chemical waste.
-
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[2]
-
Training: All personnel handling the compound must be trained on its potential hazards and the proper handling procedures.
-
Spill Response: Have a spill kit readily available. In the event of a spill, evacuate non-essential personnel, and follow your institution's spill cleanup procedures. For minor spills, absorb the material with an inert absorbent and dispose of it as chemical waste.
Disposal Plan:
-
Solid Waste: Unused or expired solid this compound should be disposed of as chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and weighing boats, must be disposed of as solid chemical waste.
Workflow for Safe Handling of Novel Research Chemicals
Caption: Workflow for the safe handling of novel research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
